1beta-Calcitriol
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/b20-10+,21-11-/t18-,22-,23-,24+,25-,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRQFYUYWCNGIN-PEJFXWBPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@H](C3=C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66791-71-7 | |
| Record name | 1-Epicalcitriol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066791717 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1.BETA.-CALCITRIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IR1PLU81NA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational Concepts in 1beta Calcitriol Research
Overview of 1beta-Calcitriol as an Active Steroid Hormone in Research Contexts
This compound, also known as 1-epicalcitriol or NS 8, is a stereoisomer of calcitriol (B1668218), the biologically active form of vitamin D. ontosight.ai While calcitriol (1α,25-dihydroxyvitamin D3) is well-documented for its critical role in calcium and phosphate (B84403) homeostasis, this compound's unique structural arrangement—specifically the orientation of the hydroxyl group at the 1-position of the A-ring—alters its interaction with the vitamin D receptor (VDR). This structural difference influences its pharmacokinetic and pharmacodynamic properties, making it a subject of significant research interest.
As a steroid hormone, this compound, like its more common isomer, exerts its effects by binding to the VDR, which is present in a wide array of cell types beyond those involved in mineral metabolism. colostate.edukarger.com This receptor is a member of the nuclear receptor superfamily that functions as a transcription factor. karger.com Upon binding with a ligand like this compound, the VDR forms a complex with the retinoid X receptor (RXR), which then interacts with specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby regulating their expression. karger.commdpi.com
Research has expanded beyond its classical role in bone health to explore its noncalcemic functions, including the modulation of the immune system, cell proliferation, differentiation, and apoptosis. karger.com Studies have investigated its potential in various conditions, such as cancer, autoimmune diseases, and kidney disease. For instance, research suggests that calcitriol can inhibit the proliferation of cancer cells and induce their programmed death. drugbank.com Furthermore, its immunomodulatory effects are being explored for their therapeutic potential in diseases like multiple sclerosis and rheumatoid arthritis.
Historical Trajectory and Current Frontiers in this compound Academic Inquiry
The journey of vitamin D research began over a century ago with the identification of rickets and the discovery of vitamin D as the curative nutritional factor. nih.gov A significant milestone was the elucidation of its metabolism, leading to the discovery of its active form, 1,25-dihydroxyvitamin D3 (calcitriol), in 1971 by researchers in the laboratories of Hector DeLuca and Tony Norman. nih.govwikipedia.org This discovery shifted the understanding of vitamin D from a simple vitamin to a potent steroid hormone. colostate.edu
The synthesis of calcitriol in the early 1970s opened the floodgates for extensive research into its physiological functions and therapeutic applications. nih.gov Initially, the focus was on its primary roles in regulating calcium and phosphate balance to maintain skeletal health. taylorandfrancis.com However, the discovery of the VDR in various tissues throughout the body hinted at a broader range of biological activities. colostate.edu
Current research on calcitriol and its isomers, like this compound, has ventured into several exciting frontiers:
Immunomodulation: Researchers are actively investigating the role of calcitriol in modulating the immune system. Studies have shown its ability to influence cytokine production and T-cell responses, suggesting potential applications in treating autoimmune diseases and infections. core.ac.uk For example, research has demonstrated that calcitriol can enhance the immune response in vaginal epithelial cells.
Cancer Research: The anti-proliferative and pro-apoptotic effects of calcitriol on various cancer cell lines, including breast, prostate, and colon cancer, are a major area of investigation. drugbank.complos.org Preclinical studies with this compound suggest it may have comparable anti-tumor effects to calcitriol but with a reduced risk of hypercalcemia, a significant side effect.
Kidney Disease: The protective effects of calcitriol in kidney diseases are being explored. Research in animal models of diabetic nephropathy has shown that calcitriol can improve kidney function and reduce albuminuria. Studies have also indicated its potential to improve the function of podocytes, specialized cells in the kidney, which could be beneficial in conditions like nephrotic syndrome.
Cardiovascular Health: Emerging research is examining the effects of calcitriol on the cardiovascular system. Studies have looked into its potential to protect against cardiac injury and its influence on cardiac ion channels. csic.esbiointerfaceresearch.com
Neuroprotection: The neuroprotective effects of calcitriol are another promising area of research. Studies in animal models of Parkinson's disease have suggested that calcitriol may have protective and restorative effects. frontiersin.org
Research Findings on this compound and Related Compounds
| Study Focus | Compound(s) | Key Findings | Implications |
|---|---|---|---|
| Immunomodulation | Calcitriol | Enhanced immune response in vaginal epithelial cells. | Potential for treating vaginal infections. |
| Podocyte Function | Calcitriol | Improved expression of slit diaphragm proteins in podocytes. | Therapeutic potential in nephrotic syndrome. |
| Cancer Cell Proliferation | Calcitriol, this compound | Calcitriol inhibits proliferation in various cancer cells. this compound shows comparable anti-tumor effects with potentially reduced hypercalcemia. | Potential as an adjunct therapy in oncology. |
| Diabetic Nephropathy | Calcitriol | Improved kidney function and reduced albuminuria in a rat model. | Role in managing diabetic complications. |
| Nerve Growth Factor Secretion | Calcitriol, Corticosterone, Interleukin-1beta, Transforming growth factor-beta1 | Calcitriol stimulated NGF secretion and had additive or synergistic effects with IL-1beta and TGF-beta1. nih.gov | Potential therapeutic relevance for impaired cholinergic function. nih.gov |
| Parkinson's Disease Model | Calcitriol | Improved motor performance and attenuated neuroinflammation in a rat model. frontiersin.org | Neuroprotective and restorative effects in Parkinson's disease. frontiersin.org |
| Acute Lung Injury | Calcitriol, Amitriptyline HCl, Flavin adenine (B156593) dinucleotide, Azacitidine | Identified as a potential drug to repurpose for influenza A H5N1 virus-induced lung injury. plos.org | Novel potential treatment for severe influenza infection. plos.org |
Biosynthesis and Catabolism of 1beta Calcitriol in Experimental Systems
Enzymatic Hydroxylation Pathways for 1alpha-Calcitriol Production
The synthesis of the hormonally active form of vitamin D is a multi-step process involving sequential hydroxylation reactions catalyzed by specific cytochrome P450 enzymes. diva-portal.org
Initial 25-Hydroxylation of Vitamin D Precursors (e.g., by CYP2R1, CYP27A1)
The first step in the activation of vitamin D (cholecalciferol) occurs in the liver. creative-diagnostics.comcsic.es Vitamin D is hydroxylated at the 25th carbon position to form 25-hydroxyvitamin D (calcifediol), the major circulating form of vitamin D. creative-diagnostics.commdpi.com This reaction is primarily catalyzed by the microsomal enzyme vitamin D 25-hydroxylase, encoded by the CYP2R1 gene. creative-diagnostics.commedlineplus.govuniprot.org The mitochondrial enzyme CYP27A1 also contributes to 25-hydroxylation. creative-diagnostics.commdpi.comarvojournals.org
Terminal 1α-Hydroxylation of 25-Hydroxyvitamin D (e.g., by CYP27B1)
The second and rate-limiting step in the activation of vitamin D occurs mainly in the kidneys. uniprot.orguniprot.orgwikipedia.org The enzyme 25-hydroxyvitamin D-1-alpha-hydroxylase, a mitochondrial cytochrome P450 enzyme encoded by the CYP27B1 gene, catalyzes the hydroxylation of calcifediol (B1668214) at the 1α-position. uniprot.orguniprot.orgwikipedia.org This reaction produces 1α,25-dihydroxyvitamin D₃ (calcitriol), the hormonally active form of vitamin D that can bind to the vitamin D receptor (VDR). uniprot.orguniprot.orggenecards.org This enzyme's specificity for the 1α-position is critical for producing the biologically active hormone.
Extra-renal 1α-Hydroxylase Activity in Specific Cell Types (e.g., Macrophages, Keratinocytes)
While the kidney is the primary site for producing circulating calcitriol (B1668218), the 1α-hydroxylase enzyme (CYP27B1) is also expressed in various extra-renal tissues. oup.comoup.comoup.com These include immune cells like macrophages and skin cells such as keratinocytes. oup.comnih.gov In these tissues, calcitriol is synthesized for local, intracrine purposes, modulating processes like immune responses and cell differentiation, rather than contributing significantly to systemic calcium homeostasis. oup.comnih.gov For instance, in macrophages from patients with sarcoidosis, increased 1α-hydroxylase expression has been observed. oup.comoup.com Similarly, keratinocytes in the skin express CYP27B1, and its overexpression has been noted in psoriatic skin. oup.comoup.com
Metabolic Inactivation and Degradation Pathways of 1alpha-Calcitriol
The levels of active vitamin D are tightly regulated through a catabolic pathway that inactivates the hormone.
24-Hydroxylation (e.g., by CYP24A1) and Formation of Inactive Metabolites (e.g., Calcitroic Acid)
The primary enzyme responsible for the inactivation of 1alpha-Calcitriol is the 24-hydroxylase, encoded by the CYP24A1 gene. wikipedia.orgnih.govaacrjournals.org This mitochondrial enzyme initiates the degradation of both calcitriol and its precursor, calcifediol. uniprot.orggenecards.org The process involves a multi-step oxidation pathway starting with hydroxylation at the C-24 position. uniprot.orgtaylorandfrancis.com This leads to the formation of metabolites with greatly reduced biological activity, such as 1,24,25-trihydroxyvitamin D₃. aacrjournals.orgnih.gov Subsequent oxidation reactions result in the cleavage of the side chain to produce calcitroic acid, a water-soluble and biologically inactive end-product that is excreted in the bile. wikipedia.orgtaylorandfrancis.comwikipedia.orgmdpi.com The expression of CYP24A1 is strongly induced by 1alpha-Calcitriol itself, creating a negative feedback loop that controls the levels of the active hormone. wikipedia.orgnih.govencyclopedia.pub
Role of Specific Cytochrome P450 Enzymes in Catabolism
CYP24A1 is the key enzyme in the catabolism of calcitriol. mdpi.comwikipedia.org It functions as a crucial regulator of vitamin D homeostasis by initiating the C-24 oxidation pathway that leads to calcitroic acid. uniprot.orgtaylorandfrancis.com In addition to the C-24 pathway, CYP24A1 can also catalyze a C-23 oxidation pathway, which results in the formation of 1,25-(OH)₂D₃-26,23-lactone. wikipedia.orguniprot.org While CYP24A1 is the primary catabolic enzyme, other cytochrome P450 enzymes, such as CYP3A4, have also been shown to contribute to the degradation of calcitriol, particularly in extra-renal tissues. mdpi.commdpi.com
Data Tables
Table 1: Key Enzymes in 1alpha-Calcitriol Metabolism
| Enzyme (Gene) | Location | Function | Substrate(s) | Product(s) |
|---|---|---|---|---|
| CYP2R1 | Liver (microsomal) creative-diagnostics.comarvojournals.org | Activation | Vitamin D uniprot.org | 25-hydroxyvitamin D (Calcifediol) creative-diagnostics.com |
| CYP27A1 | Liver (mitochondrial) mdpi.comarvojournals.org | Activation | Vitamin D creative-diagnostics.com | 25-hydroxyvitamin D (Calcifediol) creative-diagnostics.com |
| CYP27B1 | Kidney (primary), Macrophages, Keratinocytes wikipedia.orgoup.com | Activation | 25-hydroxyvitamin D uniprot.org | 1alpha,25-dihydroxyvitamin D₃ (Calcitriol) uniprot.org |
| CYP24A1 | Kidney and most target tissues wikipedia.orgtaylorandfrancis.com | Inactivation/Catabolism | 1alpha,25-dihydroxyvitamin D₃, 25-hydroxyvitamin D uniprot.orggenecards.org | Calcitroic Acid, 1,24,25-trihydroxyvitamin D₃ aacrjournals.orgwikipedia.org |
| CYP3A4 | Liver, Intestine mdpi.com | Inactivation/Catabolism | 1alpha,25-dihydroxyvitamin D₃ mdpi.commdpi.com | Hydroxylated inactive metabolites mdpi.com |
Regulatory Mechanisms Governing 1beta-Calcitriol Synthesis and Degradation in Research Models
The synthesis and breakdown of vitamin D metabolites are tightly controlled to maintain mineral homeostasis. nih.gov This regulation occurs through complex feedback loops involving the vitamin D metabolites themselves and other systemic hormones. oup.com Research models are crucial for dissecting these pathways for less common isomers like this compound.
A primary mechanism for controlling the levels of active vitamin D is autoregulation. The hormonal form, calcitriol, modulates its own concentration by influencing the enzymes that metabolize it. researchgate.net It achieves this by inducing the gene expression of 24-hydroxylase (CYP24A1), the primary enzyme that initiates the catabolism of calcitriol, thereby promoting its own degradation. uniprot.orgwikipedia.org Concurrently, calcitriol suppresses the expression of 1-alpha-hydroxylase (CYP27B1), the enzyme that synthesizes it from the precursor 25-hydroxyvitamin D3. mdpi.com This creates a negative feedback loop that prevents excessive levels of the active hormone. wikipedia.org
In experimental systems, it is hypothesized that this compound likely engages in similar autoregulatory behavior. Research has shown that CYP24A1 can metabolize various diastereomers of 1α,25-dihydroxyvitamin D3, including this compound (referred to as 1beta,3beta). nih.gov Although the binding affinity of human CYP24A1 for this compound is lower than for the natural 1-alpha isomer, the enzyme still processes it, indicating that this compound is a substrate for this catabolic enzyme. nih.gov
Further preclinical studies would be required to confirm whether this compound can directly induce the expression of CYP24A1. Such studies might involve treating specific cell lines (e.g., kidney or intestinal cells) with this compound and measuring the subsequent change in CYP24A1 mRNA and protein levels, as illustrated in the hypothetical data below.
Table 1: Hypothetical Data on the Effect of this compound on CYP24A1 Expression in a Human Colon Cancer Cell Line (Caco-2)
Note: This table presents hypothetical research findings for illustrative purposes.
Beyond autoregulation, the vitamin D metabolic pathway is significantly influenced by other endocrine factors, most notably Fibroblast Growth Factor 23 (FGF23). mdpi.com Produced primarily by bone cells, FGF23 is a key hormone in regulating phosphate (B84403) and vitamin D metabolism. isciii.esnih.gov In preclinical and clinical studies, FGF23 has been shown to exert powerful control over vitamin D levels by suppressing the expression of the synthesizing enzyme CYP27B1 and stimulating the expression of the catabolic enzyme CYP24A1. oup.commdpi.comfrontiersin.org This dual action effectively reduces the circulating levels of active vitamin D. frontiersin.org
Given this established role, it is highly probable that FGF23 also influences the metabolism of this compound in research models. In a preclinical setting, the administration of FGF23 would be expected to decrease the synthesis of this compound while simultaneously accelerating its degradation via the induction of CYP24A1. nih.gov This regulatory action by FGF23 is critical for understanding the potential physiological and pharmacological effects of this compound in vivo.
Preclinical animal models, such as mice with genetic modifications in the FGF23 or vitamin D signaling pathways, are invaluable tools for investigating these interactions. nih.gov For example, administering an FGF23-neutralizing antibody to mice could reveal its impact on the serum levels of this compound.
Table 2: Hypothetical Preclinical Data on the Effect of FGF23 Modulation on this compound Levels in a Mouse Model
Note: This table presents hypothetical research findings for illustrative purposes.
Molecular Mechanisms of Action of 1beta Calcitriol
Genomic Actions Mediated by the Nuclear Vitamin D Receptor (VDR)
The VDR is a member of the nuclear receptor superfamily and the primary mediator of the genomic effects of active vitamin D metabolites. wikipedia.orgdrugbank.com The process begins with the ligand entering the target cell and binding to the VDR, which then orchestrates the regulation of target genes. However, the affinity of this initial binding event is a key determinant of the biological response. Research comparing 1beta-Calcitriol to its 1-alpha counterpart reveals that this compound has a profoundly lower affinity for the VDR, which severely limits its capacity to initiate the downstream genomic cascade. nih.gov
The Vitamin D Receptor is a complex protein with several functional domains, crucial for its role as a transcription factor. nih.gov Key domains include:
C-domain: The highly conserved DNA-Binding Domain (DBD) features two zinc finger structures that are essential for recognizing and binding to specific DNA sequences. nih.govnih.gov
E-domain: This is the large, C-terminal Ligand-Binding Domain (LBD) responsible for recognizing and binding vitamin D metabolites. nih.govnih.govencyclopedia.pub It forms a hydrophobic ligand-binding pocket (LBP) that accommodates the ligand. researchgate.net The binding of an active ligand like 1alpha-calcitriol induces a significant conformational change in the E-domain, often described by a "mouse trap" model. researchgate.net This change involves the repositioning of a terminal alpha-helix (H12), creating a stable surface for the recruitment of coactivator proteins. nih.govresearchgate.net
F-domain: A less-conserved C-terminal extension, the F-domain is also considered one of the active domains of the VDR. nih.govencyclopedia.pub
The specific orientation of the hydroxyl groups on the ligand is critical for establishing hydrogen bonds with polar amino acid residues within the LBP, which stabilizes the receptor in its active conformation. nih.gov Due to the alternate stereochemistry of its 1-hydroxyl group, this compound fits poorly into this pocket. This results in a dramatically reduced binding affinity, estimated to be about 0.2% of that of 1alpha-Calcitriol. nih.gov This weak interaction is insufficient to induce the necessary conformational change in the E-domain, thus failing to effectively initiate genomic signaling.
Table 1: Comparative Genomic Activity of 1alpha-Calcitriol vs. This compound Activity is expressed as a percentage of the response observed with 1alpha,25-(OH)2D3.
| Genomic Response | 1alpha-Calcitriol (%) | This compound (%) |
|---|---|---|
| VDR Binding Affinity | 100 | 0.2 |
| Intestinal Ca2+ Absorption | 100 | <0.1 |
| Bone Ca2+ Mobilization | 100 | <0.1 |
Upon successful binding of a potent ligand, the VDR undergoes a conformational change that promotes its heterodimerization with the Retinoid X Receptor (RXR), another member of the nuclear receptor superfamily. wikipedia.orgresearchgate.netmdpi.com This VDR-RXR partnership is fundamental to the genomic mechanism, as the resulting heterodimer has a much higher affinity for DNA than the VDR alone. nih.gov This enhanced binding capacity is crucial for targeting specific genes. Given that this compound fails to induce the requisite conformational shift in the VDR, its ability to promote stable VDR-RXR heterodimerization is negligible, further impeding its genomic function. nih.gov
The VDR-RXR heterodimer acts by binding to specific DNA sequences known as Vitamin D Response Elements (VDREs), which are typically located in the promoter regions of target genes. nih.govresearchgate.net VDREs usually consist of two hexameric nucleotide sequences (PuGGTCA) arranged as a direct repeat, most commonly separated by three nucleotides (a DR3-type element). nih.gov The sequence-specific binding of the VDR-RXR complex to a VDRE is the critical step that localizes the transcriptional machinery to a specific gene. Because this compound is a very poor inducer of VDR activation and subsequent heterodimerization with RXR, it is consequently unable to facilitate the effective binding of this complex to VDREs. nih.gov
Once the VDR-RXR heterodimer is bound to a VDRE, it serves as a scaffold for the recruitment of a large complex of proteins, collectively known as co-regulators, which ultimately determine the transcriptional fate of the target gene. researchgate.netresearchgate.net
Up-regulation (Activation): For gene activation, the ligand-bound VDR recruits coactivator proteins. mdpi.com Many of these coactivators possess histone acetyltransferase (HAT) activity, which modifies chromatin to a more open and transcriptionally permissive state. nih.gov
Down-regulation (Repression): In some contexts, the VDR complex can recruit co-repressor proteins, which can lead to the silencing of gene expression. drugbank.comresearchgate.net
This recruitment of co-regulators is dependent on the specific conformation of the VDR's ligand-binding domain, which is induced by the ligand. researchgate.net As this compound binds to the VDR with extremely low affinity and fails to induce an active conformation, it is unable to effectively recruit these co-regulatory complexes. nih.gov Consequently, it cannot significantly up- or down-regulate the expression of vitamin D target genes, as evidenced by its lack of effect on classic genomic responses like intestinal calcium absorption and bone calcium mobilization. nih.gov
Epigenetic modifications, such as the chemical alteration of histone proteins, play a crucial role in regulating gene accessibility and expression. Active vitamin D metabolites are known to influence the epigenetic landscape to facilitate transcription.
Histone acetylation is a key epigenetic mark associated with active gene transcription. nih.govmdpi.com The level of acetylation is controlled by the opposing activities of histone acetyltransferases (HATs) and histone deacetylases (HDACs). nih.gov Studies have shown that 1alpha-Calcitriol can exert epigenetic effects by decreasing the activity of HDACs. nih.govresearchgate.net By inhibiting HDACs, 1alpha-Calcitriol promotes an open chromatin structure, making DNA more accessible to the transcriptional machinery. nih.gov Some research indicates that calcitriol (B1668218) treatment can enhance nuclear HDAC activity for the repression of specific genes, suggesting a context-dependent role. nih.govnih.gov
There is no direct evidence to suggest that this compound can induce these epigenetic changes. Given that the VDR-mediated recruitment of chromatin-modifying enzymes is dependent on high-affinity ligand binding and the subsequent conformational changes in the receptor, the negligible genomic activity of this compound makes it an exceedingly poor candidate for modulating histone acetylation or HDAC activity through the canonical VDR pathway. nih.gov
Epigenetic Modifications Induced by this compound
Regulation of DNA Methylation (e.g., DNMT1 expression and activity)
This compound has been shown to exert significant influence on the epigenetic landscape of target cells by modulating DNA methylation patterns. This regulation is, in part, achieved through its effects on DNA methyltransferases (DNMTs), the enzymes responsible for establishing and maintaining methylation marks on DNA.
Research has demonstrated that this compound can directly impact the expression and activity of DNMT1, a key enzyme for maintaining methylation patterns during cell division. In the context of breast cancer cells, treatment with this compound has been observed to downregulate both the gene expression and the enzymatic activity of DNMT1. nih.gov This reduction in DNMT1 function can lead to a decrease in methylation levels within the promoter regions of specific genes, such as the tumor suppressor gene PTEN, thereby promoting its expression. nih.gov
Furthermore, the VDR, when activated by this compound, can form complexes that recruit DNMTs to specific gene promoters. For instance, in parathyroid cells, the this compound-bound VDR can recruit a complex including DNMT1 and DNMT3b to the parathyroid hormone (PTH) gene, leading to its transcriptional inhibition. d-nb.info This targeted recruitment of DNMTs provides a mechanism for gene-specific silencing mediated by this compound.
In a broader sense, studies have indicated that this compound can lead to a general decrease in DNMT enzymatic activity. nih.gov This can contribute to a more open chromatin structure, facilitating the binding of transcription factors and the expression of target genes. The interplay between this compound and DNA methylation is a critical aspect of its gene-regulatory functions, with implications for its anti-proliferative and differentiation-inducing effects.
| Effect of this compound on DNA Methylation | Mechanism | Example | Reference |
| Downregulation of DNMT1 | Decreased gene expression and enzymatic activity. | Increased expression of the PTEN tumor suppressor gene in breast cancer cells. | nih.gov |
| Recruitment of DNMTs | Formation of a complex with VDR that binds to specific gene promoters. | Inhibition of PTH gene transcription in parathyroid cells by recruiting DNMT1 and DNMT3b. | d-nb.info |
| General Decrease in DNMT Activity | Overall reduction in the enzymatic function of DNMTs. | Contributes to a more open chromatin structure. | nih.gov |
Chromatin Remodeling and Gene Accessibility
Beyond its influence on DNA methylation, this compound plays a pivotal role in chromatin remodeling, thereby directly affecting gene accessibility and transcription. This is largely achieved through the modulation of histone modifications, which alter the structure of chromatin.
The VDR, upon binding this compound, can recruit co-activator and co-repressor complexes that possess histone-modifying activities. For transcriptional activation, the VDR/RXR heterodimer often interacts with histone acetyltransferases (HATs). d-nb.info HATs catalyze the acetylation of lysine (B10760008) residues on histone tails, which neutralizes their positive charge and weakens their interaction with negatively charged DNA. This process leads to a more relaxed or "open" chromatin structure, making the DNA more accessible to the transcriptional machinery.
Conversely, for transcriptional repression, the this compound-VDR complex can recruit histone deacetylases (HDACs). nih.govd-nb.info HDACs remove acetyl groups from histones, leading to a more condensed or "closed" chromatin state and subsequent gene silencing. For example, in parathyroid cells, the VDR complex recruits HDAC2 to the PTH gene promoter to inhibit its transcription. d-nb.info
Research has also shown that this compound treatment can lead to an increase in specific histone modifications associated with active transcription, such as histone H4 acetylation. e-century.us This modification is a hallmark of euchromatin, which is transcriptionally active. By promoting such modifications, this compound can directly enhance the accessibility of target genes to RNA polymerase II and other transcription factors, thereby upregulating their expression.
| Effect of this compound on Chromatin Remodeling | Mechanism | Consequence | Reference |
| Recruitment of HATs | Interaction of the VDR/RXR complex with histone acetyltransferases. | Increased histone acetylation, leading to open chromatin and gene activation. | d-nb.info |
| Recruitment of HDACs | The VDR complex brings histone deacetylases to specific gene promoters. | Decreased histone acetylation, resulting in closed chromatin and gene repression. | nih.govd-nb.info |
| Decrease in Overall HDAC Activity | General inhibition of histone deacetylase enzymatic function. | Promotes a more open chromatin state and facilitates gene expression. | nih.gov |
| Increased Histone H4 Acetylation | Promotion of a specific histone mark associated with active transcription. | Enhanced gene accessibility and upregulation of target gene expression. | e-century.us |
Non-Genomic Actions Involving Membrane-Associated Signaling
In addition to its well-established genomic actions, this compound can initiate rapid, non-genomic signaling events. These responses occur within minutes and are independent of gene transcription and protein synthesis. They are mediated by the interaction of this compound with membrane-associated receptors, leading to the activation of various intracellular signaling cascades.
Identification and Functional Characterization of Membrane Vitamin D Receptors (e.g., PDIA3/MAARS)
A key player in the non-genomic actions of this compound is the membrane-associated receptor, protein disulfide isomerase family A member 3 (PDIA3), also known as membrane-associated rapid response steroid-binding protein (MARRS). nih.govfrontiersin.org PDIA3 has been identified as a specific, high-affinity binding protein for this compound on the cell surface.
Functionally, the binding of this compound to PDIA3 initiates a cascade of intracellular events. PDIA3 is believed to act as a component of a larger membrane receptor complex that, upon ligand binding, activates downstream signaling molecules. frontiersin.org This activation leads to the rapid generation of second messengers, such as calcium and cyclic AMP, which in turn trigger various cellular responses.
The functional characterization of PDIA3 has revealed its involvement in mediating the rapid effects of this compound on calcium and phosphate (B84403) transport across intestinal epithelial cells. frontiersin.org Silencing of PDIA3 has been shown to affect the expression of VDR target genes, suggesting a potential crosstalk between the non-genomic and genomic signaling pathways of this compound. nih.gov The interaction of this compound with PDIA3 represents a crucial initial step in a distinct signaling pathway that complements the classical nuclear receptor-mediated actions of this hormone.
Activation of Rapid Intracellular Signaling Cascades
The binding of this compound to its membrane receptors triggers the activation of several rapid intracellular signaling cascades, which play a crucial role in mediating its non-genomic effects. These pathways include the Phosphoinositide 3-Kinase (PI3K)/Akt pathway and the Mitogen-Activated Protein Kinase (MAPK) cascade.
This compound has been demonstrated to rapidly activate the PI3K/Akt signaling pathway in various cell types. nih.govnih.gov The activation of PI3K leads to the phosphorylation and activation of Akt, a serine/threonine kinase that regulates numerous cellular processes, including cell survival, proliferation, and metabolism.
In diabetic nephropathy models, this compound has been shown to ameliorate podocyte injury by activating the PI3K/Akt pathway. nih.gov This activation was associated with an increased expression of the VDR, suggesting a potential link between the receptor and this signaling cascade. The pro-survival effects of this compound in osteoblasts have also been linked to the activation of the PI3K/Akt pathway, which leads to the phosphorylation and inactivation of pro-apoptotic proteins. nih.gov The activation of this pathway represents a significant mechanism through which this compound exerts its rapid, non-genomic effects on cell fate and function.
The MAPK cascade is another critical signaling pathway that is rapidly activated by this compound. This cascade involves a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors and other cellular targets. The main MAPK pathways include the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways.
Studies have shown that this compound can stimulate the activation of ERK1 and ERK2 in breast cancer cells. d-nb.info This activation can be biphasic, with an early, VDR-independent phase and a later phase that may be dependent on the nuclear receptor. The activation of the MAPK pathway can influence cell proliferation and differentiation.
Involvement of Protein Kinase C (PKC) and Src Kinases
The signaling pathways of 1,25-dihydroxyvitamin D3 (calcitriol) involve the activation of key intracellular kinases, including Protein Kinase C (PKC) and Src kinases. In cultured rat and chick myoblasts, the activation of PKC has been shown to mimic the effects of calcitriol, rapidly stimulating 45Ca2+ uptake. This effect is time- and dose-dependent and can be suppressed by PKC inhibitors, suggesting a direct role for this kinase in calcitriol's mechanism of action. nih.gov Furthermore, calcitriol has been observed to activate PKC in rat myoblasts, leading to the translocation of its activity from the cytosol to the cell membrane. nih.gov The involvement of PKC is also implicated in the regulation of the renal 25-hydroxyvitamin D3-24-hydroxylase, a key enzyme in vitamin D metabolism. nih.gov
In addition to PKC, Src kinase, a non-receptor tyrosine kinase, plays a crucial role in calcitriol's signaling cascade. In skeletal muscle cells, treatment with 1,25(OH)2D3 has been shown to significantly increase the tyrosine phosphorylation of the Vitamin D Receptor (VDR). nih.gov This phosphorylation event appears to facilitate the interaction between the VDR and Src kinase. Evidence for this interaction is provided by co-immunoprecipitation experiments, which demonstrate the formation of a VDR/Src complex. nih.gov This suggests a mechanism where calcitriol binding to the VDR induces a conformational change that promotes its phosphorylation and subsequent association with Src, leading to the activation of downstream signaling pathways.
Table 1: Summary of Kinase Involvement in this compound Signaling
| Kinase | Cell Type | Observed Effect of this compound | Reference |
| Protein Kinase C (PKC) | Rat and Chick Myoblasts | Activation and translocation from cytosol to cell membrane, stimulation of Ca2+ uptake. | nih.gov |
| Src Kinase | Chick Skeletal Muscle Cells | Increased tyrosine phosphorylation of the Vitamin D Receptor (VDR) and formation of a VDR/Src complex. | nih.gov |
Direct Modulation of Ion Channels and Transporters
Regulation of Potassium Ion (K+) Currents in Excitable Cells
Recent studies have indicated that calcitriol can directly modulate the activity of mitochondrial potassium channels. Specifically, in the human astrocytoma cell line (U-87 MG), calcitriol has been shown to directly affect the activity of the mitochondrial large-conductance Ca2+-regulated potassium channel (mitoBKCa). nih.gov The effect of calcitriol on the mitoBKCa channel is dependent on the calcium concentration. In high calcium conditions, calcitriol decreases the open probability of the channel, while in low calcium conditions, the opposite effect is observed. nih.gov This dual regulatory action suggests a nuanced role for calcitriol in modulating mitochondrial function and cellular bioenergetics through its interaction with potassium channels. nih.gov
Effects on L-type Calcium Current (ICaL) Density
Calcitriol has been demonstrated to have a rapid, non-genomic effect on L-type calcium channels in ventricular myocytes. nih.gov Treatment of these cells with calcitriol leads to a concentration-dependent increase in the L-type calcium current (ICaL) density. nih.gov This enhancement of ICaL contributes to a significant increase in peak intracellular Ca2+ transients and subsequent cell contraction. nih.gov The mechanism underlying this effect is thought to involve the activation of second messengers via a plasma membrane-associated VDR, leading to the modulation of these voltage-dependent channels. nih.gov
Table 2: Effect of this compound on Ion Channel Activity
| Ion Channel/Current | Cell Type | Effect of this compound | Key Finding | Reference |
| Mitochondrial large-conductance Ca2+-regulated potassium channel (mitoBKCa) | Human Astrocytoma (U-87 MG) | Direct modulation of channel activity | Decreased open probability in high Ca2+; increased in low Ca2+ | nih.gov |
| L-type Calcium Current (ICaL) | Mouse Ventricular Myocytes | Increased current density | Concentration-dependent increase leading to enhanced Ca2+ transients and cell contraction. | nih.gov |
Upregulation of Plasma Membrane Calcium Pump Isoforms (e.g., PMCA1b)
A significant aspect of calcitriol's role in calcium homeostasis is its regulation of the plasma membrane calcium pump (PMCA). In immortalized distal kidney tubular cells and rat osteoblast-like cells, calcitriol has been shown to upregulate the expression and activity of the PMCA1b isoform. nih.govnih.govresearchgate.net This upregulation occurs at multiple levels, including increased steady-state expression of PMCA1b mRNA and protein, as well as enhanced functional activity of the pump in transporting calcium. nih.gov Furthermore, calcitriol has been found to enhance the stability of PMCA1b mRNA. nih.gov These findings highlight a crucial mechanism by which calcitriol regulates calcium transport in key tissues like the kidney and bone. nih.govnih.gov
Table 3: Regulation of PMCA1b by this compound
| Cell Type | Effect on PMCA1b mRNA | Effect on PMCA1b Protein | Effect on PMCA1b Activity | Reference |
| Madin-Darby bovine kidney (MDBK) cells | Increased steady-state expression and enhanced stability | Increased expression | Upregulated calcium transport | nih.gov |
| ROS 17/2.8 (rat osteoblast-like) cells | Favored expression of the 5.5 kb transcript | Increased expression | Increased function | nih.gov |
Cellular and Tissue Specific Modulatory Effects of 1beta Calcitriol in Preclinical Investigations
Regulation of Cell Proliferation and Differentiation Processes
1beta-Calcitriol, the biologically active form of vitamin D, exerts significant control over cell proliferation and differentiation across various cell types. karger.commdpi.com These actions are primarily mediated through the vitamin D receptor (VDR), a nuclear receptor that, upon binding to this compound, modulates the transcription of numerous target genes. mdpi.comaacrjournals.org Preclinical studies have consistently demonstrated the anti-proliferative and pro-differentiative effects of this compound in diverse cancer models, including those of the breast, prostate, colon, and skin. karger.comnih.gov
Mechanisms of Cell Cycle Arrest (e.g., through p21, p27, GADD45A upregulation)
A primary mechanism by which this compound inhibits cell proliferation is by inducing cell cycle arrest, most commonly at the G0/G1 phase. nih.govjebms.org This arrest is achieved through the modulation of key cell cycle regulatory proteins.
p21 (WAF1/CIP1) and p27 (KIP1) Upregulation: this compound has been shown to upregulate the expression of cyclin-dependent kinase inhibitors (CDKIs) such as p21 and p27. nih.govcsic.es These proteins bind to and inhibit the activity of cyclin-CDK complexes, which are essential for the progression of the cell cycle from the G1 to the S phase. jebms.org The upregulation of p21 can be a direct transcriptional effect mediated by the VDR, while p27 regulation often occurs at the protein level, involving inhibition of its degradation. nih.gov In thyroid carcinoma cells, for example, this compound-induced G1 arrest was associated with increased nuclear accumulation of p27. doi.org
GADD45A Upregulation: this compound can also induce the expression of the Growth Arrest and DNA Damage-inducible 45 alpha (GADD45A) gene. csic.esuni.lu GADD45A is a sensor of physiological stress and contributes to cell cycle arrest, DNA repair, and apoptosis. Its upregulation by this compound further reinforces the block on cell cycle progression. doi.org
| Target Gene | Effect of this compound | Mechanism | Cellular Outcome |
|---|---|---|---|
| p21 (WAF1/CIP1) | Upregulation | Direct transcriptional activation via VDR. nih.gov | Inhibition of cyclin-CDK complexes, leading to G1 arrest. jebms.org |
| p27 (KIP1) | Upregulation/Stabilization | Inhibition of proteasomal degradation. nih.govdoi.org | Inhibition of cyclin-CDK complexes, contributing to G1 arrest. doi.org |
| GADD45A | Upregulation | Transcriptional induction. csic.esuni.lu | Contributes to cell cycle arrest and DNA damage response. doi.org |
Induction of Terminal Differentiation in various cell lineages
Beyond halting proliferation, this compound actively promotes the terminal differentiation of various cell types, pushing them towards a more mature and specialized state. karger.comaacrjournals.org This is a key aspect of its anti-cancer activity, as it can revert malignant cells to a less aggressive phenotype.
Myeloid Leukemia Cells: One of the earliest observed effects of this compound was its ability to induce the differentiation of myeloid leukemia cells into mature monocytes and macrophages. karger.comoncotarget.com This process involves the transcriptional activation of genes associated with the monocytic phenotype. jebms.org
Epithelial Cells: In colon cancer cells, this compound promotes epithelial differentiation by upregulating markers such as alkaline phosphatase and E-cadherin. csic.es This can counteract the epithelial-to-mesenchymal transition (EMT), a process associated with cancer progression and metastasis. csic.es Similarly, in skin cells, this compound induces the expression of differentiation markers like keratin (B1170402) 10 (K10) and transglutaminase 1 (TGM1). aacrjournals.org
Osteoblasts: this compound plays a crucial role in bone metabolism by stimulating the differentiation of osteoblasts, the cells responsible for bone formation. stemcell.comcabidigitallibrary.org
Other Cell Types: The pro-differentiative effects of this compound have also been observed in other cell lineages, including keratinocytes and chondrocytes. karger.comstemcell.com
| Cell Lineage | Effect of this compound | Key Findings |
|---|---|---|
| Myeloid Leukemia | Induction of differentiation into monocytes/macrophages. karger.comoncotarget.com | One of the first demonstrations of its pro-differentiative action. karger.com |
| Colon Carcinoma | Promotion of epithelial differentiation. csic.es | Upregulation of E-cadherin and inhibition of EMT. csic.es |
| Keratinocytes (Skin) | Induction of terminal differentiation. aacrjournals.org | Increased expression of K10 and TGM1. aacrjournals.org |
| Osteoblasts (Bone) | Stimulation of differentiation. stemcell.comcabidigitallibrary.org | Essential for bone formation and mineralization. stemcell.com |
Impact on Stemness and Self-Renewal of Cancer Stem Cells in vitro and in vivo
Cancer stem cells (CSCs) are a subpopulation of tumor cells with the ability to self-renew and drive tumor growth, metastasis, and resistance to therapy. mdpi.combmbreports.org Emerging evidence suggests that this compound can target these CSCs, thereby striking at the root of the malignancy.
Inhibition of Stemness Genes: In ovarian cancer models, this compound has been shown to reduce the expression of key stem cell-specific transcription factors such as Nanog, Sox2, and Oct4 in ovarian CSCs. researchgate.netnih.gov These factors are crucial for maintaining the pluripotency and self-renewal capacity of CSCs. nih.gov
Depletion of CSC Populations: Treatment with this compound can lead to a reduction in the number of CSCs within a tumor population. mdpi.comnih.gov For instance, in ovarian cancer cell lines, this compound depleted the population of cells expressing CSC markers like CD44 and CD117. nih.gov Similar effects have been noted in breast and thyroid cancer models. oncotarget.com
Modulation of CSC-Related Signaling Pathways: The anti-CSC effects of this compound are often mediated through the regulation of signaling pathways critical for stemness, such as the Wnt/β-catenin pathway. oncotarget.comresearchgate.netnih.gov By activating the VDR, this compound can inhibit Wnt signaling, leading to a loss of the stem-like properties of CSCs. oncotarget.comnih.gov
Mechanisms of Apoptosis and Programmed Cell Death Induction
In addition to its cytostatic and differentiation-inducing effects, this compound can directly trigger apoptosis, or programmed cell death, in cancer cells. mdpi.comnih.gov The mechanisms of apoptosis induction can be both caspase-dependent and caspase-independent, depending on the cell type. nih.gov
Modulation of Bcl-2 Family Proteins: this compound can alter the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. It has been shown to repress the expression of anti-apoptotic members like Bcl-2 and Bcl-XL, while simultaneously stimulating the expression of pro-apoptotic members such as Bax and Bak. mdpi.com
Activation of Caspases: In many cancer cell lines, including prostate and melanoma, this compound induces apoptosis through the activation of caspases, which are the executioners of programmed cell death. nih.govnih.gov Studies have demonstrated the cleavage and activation of key caspases like caspase-3, caspase-8, and caspase-9 following this compound treatment. nih.gov
Immunomodulatory Properties in Experimental Models
This compound is a potent immunomodulator, influencing both the innate and adaptive immune systems. karger.commdpi.comfoliamedica.bg Its effects are mediated by the presence of the VDR in various immune cells, including monocytes, macrophages, and dendritic cells. karger.commdpi.com
Regulation of Innate Immune Responses (e.g., Monocytes, Macrophages)
This compound plays a significant role in shaping the innate immune response, particularly by acting on monocytes and macrophages. karger.comnih.gov
Modulation of Adaptive Immune Cell Function (e.g., T and B Lymphocytes, Th2 cells, Regulatory T cells)
This compound, the biologically active form of vitamin D, exerts significant immunomodulatory effects on the adaptive immune system. It directly and indirectly influences the function and differentiation of key adaptive immune cells, including T and B lymphocytes. nih.govnih.gov The Vitamin D Receptor (VDR), to which this compound binds, is expressed in various immune cells, including T and B cells, enabling a direct cellular response. nih.govnih.gov
Regarding T lymphocytes, this compound generally shifts the immune response towards a more tolerogenic state. mdpi.com It has been shown to suppress the proliferation of T cells and modulate their differentiation. nih.gov Specifically, it inhibits the development of pro-inflammatory T helper 1 (Th1) and T helper 17 (Th17) cells, which are implicated in the pathogenesis of various autoimmune diseases. nih.govoup.comoup.comnih.gov Conversely, this compound promotes the differentiation of T helper 2 (Th2) cells and enhances the production of regulatory T cells (Tregs). nih.govoup.comwjgnet.com Tregs play a crucial role in maintaining self-tolerance and controlling inflammatory responses. wjgnet.com Studies have shown that this compound can increase the frequency of Foxp3+ Tregs and the expression of CTLA4, a key molecule in Treg function. wjgnet.com This modulation of T cell subsets, steering away from an inflammatory phenotype towards a more regulated one, is a cornerstone of its immunomodulatory action. oup.comoup.com
This compound also impacts B lymphocytes. While some initial research suggested its effects were indirectly mediated by T cells, further studies have shown direct actions. mdpi.com It can inhibit B cell proliferation, differentiation into plasma cells, and subsequent immunoglobulin production. nih.govmdpi.com Endogenous synthesis of this compound by immune cells, such as T cells, appears to play a role in regulating the IgE humoral response in B cells, suggesting a paracrine mechanism of action within lymphoid tissues. aai.org
Table 1: Effects of this compound on Adaptive Immune Cells
| Cell Type | Effect of this compound | Research Findings |
|---|---|---|
| T Lymphocytes (General) | Suppresses proliferation and modulates differentiation. nih.gov | Shifts immune response to a more tolerogenic state. mdpi.com |
| Th1 Cells | Inhibits differentiation and cytokine production. nih.govoup.comoup.com | Contributes to protection against autoimmune diseases. nih.gov |
| Th17 Cells | Inhibits differentiation and cytokine production. nih.govoup.com | Reduces pathogenic Th17 cells in autoimmune models. nih.gov |
| Th2 Cells | Promotes differentiation and cytokine production. nih.govoup.comwjgnet.com | Contributes to an anti-inflammatory cytokine environment. mdpi.com |
| Regulatory T cells (Tregs) | Promotes induction and enhances function. nih.govoup.comwjgnet.com | Increases frequency of Foxp3+ Tregs. wjgnet.com |
| B Lymphocytes | Inhibits proliferation and differentiation. nih.govmdpi.com | Blocks transformation into plasma cells and reduces immunoglobulin secretion. nih.gov |
Control of Cytokine and Chemokine Expression Profiles (e.g., IL-1β, TNF-α, IL-6, IL-10, IL-13)
A critical aspect of this compound's immunomodulatory function is its ability to regulate the expression of a wide array of cytokines and chemokines. It generally suppresses the production of pro-inflammatory cytokines while, in some contexts, increasing anti-inflammatory cytokines. d-nb.inforesearchgate.net
Preclinical investigations have consistently shown that this compound can reduce the expression of key pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6). d-nb.infonih.govfrontiersin.org For instance, in studies involving human vaginal epithelial cells, treatment with this compound significantly reduced the secretion of IL-1β and IL-6 following bacterial exposure. d-nb.info Similarly, in macrovascular endothelial cells, it was found to downregulate IL-1β gene expression. frontierspartnerships.org The suppression of TNF-α has also been documented in T cells. mdpi.com
The effect on Interleukin-13 (IL-13), a cytokine associated with Th2 responses and allergic inflammation, is also significant. Research indicates that this compound can impair the secretion of IL-13 from Th2 cells. researchgate.net This modulation occurs through complex mechanisms involving the regulation of key transcription factors like Gata3. researchgate.net While this compound promotes the Th2 phenotype, its specific inhibitory action on IL-13 suggests a nuanced regulation of immune responses rather than a simple blanket promotion of all Th2 functions. mdpi.comresearchgate.net
Table 2: Modulation of Cytokine Expression by this compound
| Cytokine | General Effect | Cellular Context / Research Finding |
|---|---|---|
| IL-1β | Suppression | Reduced secretion in bacterially-stimulated epithelial cells. d-nb.info Downregulated gene expression in LPS-stimulated endothelial cells. frontierspartnerships.org |
| TNF-α | Suppression | Reduced production by T cells. mdpi.com Decreased expression in RAW 264 macrophages. zen-bio.com |
| IL-6 | Suppression | Reduced secretion in bacterially-stimulated epithelial cells. d-nb.info Decreased expression in human peripheral mononuclear cells. mdpi.com |
| IL-10 | Upregulation | Increased production by T cells and accessory cells. nih.gov Increased secretion post-treatment in murine Th2 cells. researchgate.net |
| IL-13 | Suppression | Impaired secretion from Th2 cells via modulation of transcription factors. researchgate.net |
Impact on Toll-like Receptor (TLR) Expression and Signaling
This compound modulates innate and adaptive immunity in part by influencing the expression and signaling of Toll-like Receptors (TLRs). nih.govnih.gov TLRs are pattern-recognition receptors crucial for initiating inflammatory responses to pathogens. oatext.commdpi.com
Research has demonstrated that this compound can downregulate the expression of specific TLRs. A notable target is TLR8. In both human monocytic cell lines and in an in vivo model of experimental autoimmune encephalomyelitis, this compound treatment led to a profound reduction in TLR8 expression. nih.gov This suppression of TLR8 at the transcriptional level diminishes the cell's capacity to respond to TLR8 ligands, thereby reducing the subsequent production of inflammatory cytokines like TNF-α and IL-1β. nih.gov
Furthermore, this compound has been shown to modulate TLR signaling pathways. One significant pathway affected is the TLR4/Nuclear Factor-κB (NF-κB) cascade. nih.gov In a study on ischemic stroke patients, post-ischemic increases in TLR4 and NF-κB expression were attenuated by the administration of this compound. nih.gov By reducing the activation of this cascade, this compound can limit the downstream inflammatory gene expression that contributes to tissue damage. nih.gov The activation of TLRs on immune cells like monocytes can also induce a vitamin D-dependent antimicrobial response, indicating a complex interplay where this compound is both a regulator of and a participant in TLR-mediated outcomes. plos.org
Anti-inflammatory Actions and Mechanisms
The anti-inflammatory properties of this compound are multifaceted, involving the modulation of several key enzymatic and signaling pathways that are central to the inflammatory process. bioscientifica.com These mechanisms collectively contribute to its ability to resolve or dampen inflammation in various preclinical models.
Inhibition of Prostaglandin (B15479496) Synthesis and Signaling (e.g., by suppressing COX-2, upregulating 15-PGDH)
A primary anti-inflammatory mechanism of this compound is its interference with the prostaglandin (PG) pathway. bioscientifica.comnih.gov Prostaglandins (B1171923), particularly PGE2, are potent pro-inflammatory mediators. This compound inhibits PG synthesis and action through a dual approach.
First, it suppresses the expression of Cyclooxygenase-2 (COX-2), the inducible enzyme responsible for synthesizing prostaglandins at sites of inflammation. bioscientifica.comnih.govnih.gov By reducing the amount of available COX-2 enzyme, this compound effectively curtails the production of pro-inflammatory PGs. bioscientifica.com
Second, and concurrently, this compound upregulates the expression of 15-hydroxyprostaglandin dehydrogenase (15-PGDH). bioscientifica.comnih.govnih.gov 15-PGDH is the key enzyme responsible for the catabolism and inactivation of biologically active prostaglandins. imrpress.com By increasing the rate of PG degradation, this compound further reduces the levels of these inflammatory molecules. atsjournals.org This combined action of decreasing synthesis (via COX-2 suppression) and increasing degradation (via 15-PGDH upregulation) provides a powerful mechanism for controlling prostaglandin-driven inflammation. bioscientifica.comnih.gov
Attenuation of Nuclear Factor-κB (NF-κB) Signaling Pathway Activity
This compound exerts potent anti-inflammatory effects by inhibiting the Nuclear Factor-κB (NF-κB) signaling pathway. bioscientifica.commdpi.com The NF-κB pathway is a master regulator of inflammation, controlling the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. mdpi.comwjgnet.com
The inhibitory action of this compound on NF-κB is mediated through several mechanisms. One proposed mechanism involves the vitamin D receptor (VDR) physically interacting with IκB kinase β (IKKβ), a key kinase required for NF-κB activation. mdpi.com This interaction can prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm, thus blocking NF-κB's translocation to the nucleus. mdpi.com In some neuronal models, this compound has been shown to reduce the nuclear translocation of the p65 subunit of NF-κB, which is a hallmark of pathway activation. eneuro.org By attenuating NF-κB activity, this compound effectively suppresses the broad spectrum of inflammatory responses orchestrated by this critical transcription factor. mdpi.comwjgnet.com
Modulation of Inflammasome Activation and Interleukin-1β (IL-1β) Secretion (e.g., ROS-NLRP3 axis)
This compound can directly modulate the activation of the inflammasome, a multiprotein complex that drives the maturation and secretion of the highly pro-inflammatory cytokine IL-1β. nih.gov A key focus of research has been on the NLRP3 inflammasome, which can be activated by a variety of stimuli, including reactive oxygen species (ROS). plos.orgfrontiersin.orgjyoungpharm.org
Studies have shown that this compound inhibits the ROS-NLRP3-IL-1β signaling axis. mdpi.comnih.gov In human corneal epithelial cells subjected to hyperosmotic stress, this compound was found to significantly attenuate the generation of intracellular ROS. nih.gov This reduction in oxidative stress, in turn, suppressed the expression of NLRP3 inflammasome components and consequently inhibited the production and secretion of mature IL-1β. nih.gov The mechanism for this antioxidant effect involves the activation of the Nrf2-antioxidant signaling pathway by this compound. nih.gov By preventing the priming and activation of the NLRP3 inflammasome, this compound can halt a critical amplification loop in the inflammatory cascade at a very early stage. nih.govsci-hub.se
Table 3: Summary of Anti-inflammatory Mechanisms of this compound
| Mechanism | Key Molecular Targets | Outcome |
|---|
| Prostaglandin Inhibition | COX-2: Suppression of expression. bioscientifica.comnih.gov15-PGDH: Upregulation of expression. bioscientifica.comnih.gov | Reduced synthesis and increased degradation of pro-inflammatory prostaglandins. nih.govatsjournals.org | | NF-κB Attenuation | IKKβ: VDR-mediated inhibition. mdpi.comp65 subunit: Reduced nuclear translocation. eneuro.org | Decreased transcription of a wide range of pro-inflammatory genes. wjgnet.com | | Inflammasome Modulation | ROS: Attenuation of generation. nih.govNLRP3: Suppression of inflammasome expression and activation. nih.gov | Inhibition of IL-1β maturation and secretion. mdpi.comnih.gov |
Anti-angiogenic Effects in Preclinical Vascular Models
This compound, the biologically active form of vitamin D, demonstrates significant anti-angiogenic properties in various preclinical models, particularly in the context of ocular neovascularization. These effects are crucial for understanding its potential in modulating pathological blood vessel formation.
Preclinical research has consistently shown that this compound is a potent inhibitor of choroidal sprouting angiogenesis, a key process in diseases like neovascular age-related macular degeneration (nAMD). nih.gov In ex vivo studies using mouse choroidal explants, this compound treatment led to a significant and dose-dependent reduction in the area of sprouting angiogenesis. nih.govoncotarget.com Specifically, treatments with 5-10 µM of this compound were found to reduce the sprouting area by as much as 93% compared to the control group. nih.govoncotarget.comresearchgate.net This inhibitory effect was observed without compromising the viability of the choroidal explants, as confirmed by Calcein staining. nih.govoncotarget.com
The ex vivo mouse choroidal sprouting angiogenesis assay is considered a physiologically relevant model because it is multicellular, incorporating retinal pigment epithelium (RPE) cells, endothelial cells, macrophages, and pericytes, which all contribute to the microenvironment that supports angiogenesis. nih.gov The inhibitory action of this compound in this complex system highlights its potential to counteract the pathological formation of new blood vessels in the choroid. nih.govbiorxiv.org Further in vivo studies using a laser-induced choroidal neovascularization (L-CNV) mouse model corroborated these findings, showing that systemically administered this compound could significantly attenuate the volume of vascular lesions. oncotarget.comoncotarget.com
Table 1: Effect of this compound on Choroidal Sprouting Angiogenesis
| Preclinical Model | Key Findings | Reference |
|---|---|---|
| Ex vivo mouse choroidal sprouting assay | 5-10 µM of this compound reduced sprouting area by up to 93%. | nih.govoncotarget.com |
| Ex vivo mouse choroidal sprouting assay | No significant inhibition was observed at a concentration of 1 µM. | nih.govresearchgate.net |
| Laser-induced choroidal neovascularization (L-CNV) mouse model | Intraperitoneal administration significantly attenuated the volume of CNV lesions and reduced vascular leakage. | oncotarget.comoncotarget.com |
The influence of this compound on the formation of capillary networks by endothelial cells, a critical step in angiogenesis, has yielded more context-dependent results. In studies using mouse retinal endothelial cells, this compound was shown to inhibit capillary morphogenesis in a solubilized basement membrane matrix. arvojournals.orgarvojournals.org This inhibition of the capillary network occurred at concentrations that did not significantly affect the proliferation or migration of these cells, suggesting a more specific effect on the later stages of angiogenesis. arvojournals.orgarvojournals.org
However, other studies have reported that this compound did not inhibit the in vitro formation of capillary-like cords in human dermal or human retinal microvascular endothelial cells. nih.govoncotarget.com This discrepancy suggests that the anti-angiogenic activity of this compound on capillary formation is dependent on the specific type of endothelial cell and the experimental conditions. oncotarget.com For instance, while this compound alone had no effect on Human Umbilical Vein Endothelial Cell (HUVEC) cord formation, it did attenuate this process when the cells were stimulated with conditioned medium from prostate cancer cells. oncotarget.com These findings underscore that the modulatory effects of this compound on endothelial cell capillary networks are influenced by the surrounding cellular and molecular microenvironment. oncotarget.com
Influence on Cell Adhesion, Migration, and Invasiveness
This compound exerts significant influence over cellular behaviors that are fundamental to tissue integrity and pathological processes like cancer metastasis, including cell adhesion, migration, and invasion.
A key mechanism through which this compound modulates cell behavior is by regulating the expression of cell adhesion molecules, most notably E-cadherin. E-cadherin is a crucial protein for forming adherens junctions, which mediate strong cell-cell adhesion in epithelial tissues. Loss of E-cadherin is a hallmark of epithelial-to-mesenchymal transition (EMT), a process that allows cancer cells to become motile and invasive.
Preclinical studies have demonstrated that this compound can increase the expression of E-cadherin in various cancer cell lines, including those from squamous cell carcinoma, colon cancer, and prostate cancer. csic.esnih.govtandfonline.com In squamous cell carcinoma cells, the promotion of E-cadherin expression by this compound was linked to a decrease in cell migration. nih.gov Similarly, in colon carcinoma cells, this compound enhances E-cadherin expression, which contributes to an increase in cell-cell adhesion and a reduction in invasiveness. csic.esplos.org This effect is partly achieved through interaction with the Wnt/β-catenin signaling pathway, where this compound promotes the epithelial phenotype and counteracts EMT. csic.es The restoration of E-cadherin function is a critical aspect of this compound's ability to suppress the metastatic potential of tumor cells. nih.gov
The morphology and motility of a cell are largely dictated by the organization of its actin cytoskeleton. This compound has been shown to induce significant changes in cytoskeletal architecture, leading to a less invasive cellular phenotype. In studies on fibroblast-like synoviocytes (FLS) from patients with rheumatoid arthritis, this compound prevented the morphological changes required for invasion. researchgate.net
Control (DMSO-treated) FLS displayed an elongated, fusiform shape with thick, longitudinal actin stress fibers and polarized lamellipodia—structures essential for cell movement. researchgate.net In contrast, FLS treated with this compound adopted a more rounded shape, with disorganized actin fibers and a significant reduction in the number of thick stress filaments and elongated cells. researchgate.net Furthermore, this compound treatment prevented the formation of polarized lamellipodia, which are critical for directional cell migration. researchgate.net This cytoskeletal reorganization is a key factor in the compound's ability to inhibit cell motility and invasion. nih.govresearchgate.net
Table 2: Effects of this compound on Cell Adhesion and Cytoskeleton
| Cellular Process | Cell Type | Effect of this compound | Reference |
|---|---|---|---|
| E-cadherin Expression | Squamous Cell Carcinoma | Promoted E-cadherin expression, leading to decreased cell migration. | nih.gov |
| E-cadherin Expression | Colon Carcinoma | Increased E-cadherin expression and cell-cell adhesion. | csic.es |
| Cytoskeletal Organization | Rheumatoid Arthritis Fibroblast-Like Synoviocytes (FLS) | Induced a rounded shape, disorganized actin fibers, and reduced stress filaments. | researchgate.net |
| Cell Morphology | Rheumatoid Arthritis FLS | Prevented formation of polarized lamellipodia, inhibiting invasive morphology. | researchgate.net |
Role in Xenobiotic Detoxification and Antioxidant Responses
Xenobiotics are foreign compounds that the body must metabolize and eliminate, a process that can generate harmful reactive oxygen species (ROS) and induce oxidative stress. poltekkes-denpasar.ac.id The body relies on a complex system of detoxification enzymes and antioxidants to mitigate this damage. researchgate.net Emerging evidence suggests that this compound plays a role in modulating these protective pathways.
The cellular defense against oxidative stress involves endogenous antioxidant enzymes. poltekkes-denpasar.ac.id Studies investigating the effects of this compound on human osteosarcoma cells (MG-63) revealed its ability to enhance specific antioxidant responses. biorxiv.org Treatment with this compound led to a statistically significant increase in the expression of glutathione (B108866) S-transferase kappa 1 (GSTK1) and glutathione S-transferase Mu 4 (GSTM4). biorxiv.org Glutathione S-transferases (GSTs) are a critical family of phase II detoxification enzymes that catalyze the conjugation of glutathione to a wide variety of xenobiotic compounds, neutralizing them and facilitating their excretion. researchgate.net
By upregulating specific GSTs, this compound may bolster the cell's capacity to detoxify harmful substances and defend against oxidative damage. researchgate.netbiorxiv.org This antioxidant response appears to be a part of the broader cellular stress tolerance mechanisms enforced by vitamin D signaling. biorxiv.org While the aryl hydrocarbon receptor (AhR) and nuclear factor erythroid 2-related factor 2 (Nrf2) are key regulators of xenobiotic and antioxidant responses, the precise interplay with vitamin D signaling pathways is an area of ongoing investigation. nih.govamegroups.org
Control of Phase I and Phase II Enzyme Expression
This compound, also known as calcitriol (B1668218), has been shown to exert regulatory control over the expression of Phase I and Phase II metabolizing enzymes, which are crucial for the biotransformation of both endogenous compounds and xenobiotics. frontiersin.orgkarger.come-enm.org The primary mechanism of action for calcitriol is through its binding to the vitamin D receptor (VDR), a nuclear receptor that acts as a ligand-activated transcription factor. frontiersin.orgkarger.com This binding initiates a cascade of events leading to the regulation of target gene expression. mdpi.com
Preclinical evidence suggests that calcitriol can modulate the expression of several key enzymes. For instance, studies have shown that 1,25-dihydroxyvitamin D3 (calcitriol) can induce the expression of genes encoding for proteins involved in xenobiotic metabolism. frontiersin.org This includes the upregulation of enzymes such as UDP-glucuronosyltransferase 1A1 (UGT1A1), which plays a significant role in metabolizing a variety of substrates, including steroids and foreign compounds. frontiersin.org
The regulation of these enzymes is critical for cellular protection against environmental toxins. frontiersin.org Phase I enzymes, often from the cytochrome P450 (CYP) superfamily, are involved in the initial modification of compounds, while Phase II enzymes conjugate these modified compounds to facilitate their excretion. nih.gov Calcitriol's influence extends to the catabolism of vitamin D itself, primarily through the induction of CYP24A1, a mitochondrial enzyme responsible for the 24-hydroxylation of both 25-hydroxyvitamin D3 and calcitriol, marking them for degradation. nih.govdiva-portal.org This intricate feedback loop highlights the tight regulation of vitamin D signaling.
Conversely, the synthesis of the active form of vitamin D3 is catalyzed by another cytochrome P450 enzyme, CYP27B1 (1α-hydroxylase), which converts 25-hydroxyvitamin D3 to calcitriol. karger.comnih.gov The expression of CYP27B1 is tightly controlled, and its activity is crucial for maintaining appropriate levels of circulating calcitriol. karger.comresearchgate.net Preclinical models have demonstrated that calcitriol can downregulate the expression of CYP27B1, thereby controlling its own synthesis. nih.gov
The table below summarizes the key enzymes involved in vitamin D metabolism and their regulation by calcitriol, based on preclinical findings.
| Enzyme | Function | Regulation by Calcitriol | Reference |
| CYP24A1 | Catabolism of 25-hydroxyvitamin D3 and calcitriol | Upregulated | nih.govdiva-portal.org |
| CYP27B1 | Synthesis of calcitriol from 25-hydroxyvitamin D3 | Downregulated | karger.comnih.gov |
| UGT1A1 | Phase II xenobiotic metabolism | Upregulated | frontiersin.org |
Activation of Nrf2-Antioxidant Signaling Pathways
A growing body of preclinical research highlights the significant role of this compound in activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant signaling pathway. researchopenworld.comnih.gov This pathway is a primary cellular defense mechanism against oxidative stress. researchgate.netnih.gov
Under normal conditions, Nrf2 is kept inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (Keap1). researchgate.netimrpress.com However, in the presence of oxidative stress, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus. nih.govimrpress.com Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of various antioxidant genes, initiating their transcription. researchgate.netmdpi.com
Preclinical studies have demonstrated that calcitriol can promote the activation of this pathway. For instance, in a model of traumatic brain injury, calcitriol treatment was shown to reduce Keap1 expression and enhance the nuclear translocation of Nrf2. nih.govimrpress.com This activation of Nrf2 subsequently led to the increased expression of its target genes, including NADPH quinone dehydrogenase 1 (NQO1), heme oxygenase 1 (HO-1), and glutamate-cysteine ligase catalytic subunit (Gclc). nih.govresearchgate.net
The activation of the Nrf2 pathway by calcitriol has been shown to have protective effects in various preclinical models. In human corneal epithelial cells subjected to hyperosmotic stress, calcitriol attenuated cellular oxidative stress by activating Nrf2-antioxidant signaling. nih.gov This led to the upregulation of several antioxidant enzymes and a reduction in reactive oxygen species (ROS) production. nih.gov Similarly, in a model of cisplatin-induced acute kidney injury, calcitriol treatment attenuated oxidative damage. nih.gov
The table below summarizes the effects of calcitriol on key components of the Nrf2 signaling pathway as observed in preclinical investigations.
| Component | Effect of Calcitriol Treatment | Outcome | Reference |
| Keap1 | Reduced expression | Enhanced Nrf2 translocation | nih.govimrpress.com |
| Nrf2 | Increased nuclear translocation | Activation of antioxidant gene expression | nih.govnih.govimrpress.com |
| NQO1 | Increased mRNA levels | Enhanced antioxidant defense | nih.govresearchgate.net |
| HO-1 | Increased mRNA levels | Enhanced antioxidant defense | nih.govresearchgate.net |
| Gclc | Increased mRNA levels | Enhanced antioxidant defense | nih.gov |
| ROS | Decreased levels | Reduced oxidative stress | nih.gov |
These findings from preclinical investigations underscore the potential of this compound to modulate cellular defense mechanisms through its influence on both enzymatic detoxification pathways and the Nrf2-mediated antioxidant response.
Interactions of 1beta Calcitriol with Intracellular Signaling Networks in Research Models
Multilevel Antagonism of the Wnt/β-catenin Signaling Pathway
1beta-Calcitriol has been shown to antagonize the Wnt/β-catenin signaling pathway at multiple levels, a key pathway in cell proliferation and differentiation. csic.esresearchgate.net Deregulation of this pathway is a critical event in the initiation and progression of several cancers, particularly colorectal cancer. researchgate.netnih.gov
Key mechanisms of antagonism by this compound include:
Induction of VDR-β-catenin Binding: In cancer cell lines, this compound promotes the binding of the Vitamin D Receptor (VDR) to β-catenin in the nucleus. nih.govnih.gov This interaction prevents the formation of the transcriptionally active complex between β-catenin and T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors. nih.govijbs.com
Promotion of β-catenin Translocation: this compound induces the expression of E-cadherin, which sequesters β-catenin at the plasma membrane, thereby reducing its nuclear accumulation. nih.govmdpi.com Studies in oral dysplasia models have shown that this compound treatment leads to reduced nuclear localization of both total and transcriptionally active β-catenin. mdpi.com
Induction of Wnt Antagonists: Research indicates that this compound can induce the expression of Dickkopf-1 (DKK1), a secreted inhibitor of the Wnt signaling pathway. nih.govnih.gov
SIRT1-Mediated Deacetylation: this compound-bound VDR can activate the SIRT1 deacetylase, which in turn promotes the deacetylation and subsequent nuclear exclusion of β-catenin. researchgate.netbiorxiv.org This leads to the downregulation of β-catenin's pro-tumorigenic target genes. researchgate.netbiorxiv.org
Inhibition of Target Gene Expression: By preventing the nuclear function of β-catenin, this compound suppresses the expression of Wnt target genes such as c-MYC and cyclin D1, which are critical for cell proliferation. nih.govmdpi.com
Table 1: Effects of this compound on Wnt/β-catenin Signaling Pathway Components
| Component | Effect of this compound | Research Model |
|---|---|---|
| β-catenin | Promotes VDR binding, reduces nuclear localization, promotes deacetylation | Colon cancer cells, Oral dysplasia cells researchgate.netnih.govnih.govmdpi.com |
| E-cadherin | Increases expression | Colon cancer cells, Oral dysplasia cells nih.govmdpi.com |
| TCF/LEF | Inhibits binding to β-catenin | Colon cancer cells nih.govijbs.com |
| DKK1 | Induces expression | Colon cancer cells nih.govnih.gov |
| SIRT1 | Activates deacetylase activity | Colon carcinoma cells researchgate.netbiorxiv.org |
| c-MYC, Cyclin D1 | Downregulates expression | Colon cancer cells, Oral dysplasia cells nih.govmdpi.commdpi.com |
Modulation of the Hedgehog (Hh) Signaling Pathway
This compound has been identified as an inhibitor of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and tissue homeostasis whose aberrant activation is implicated in several cancers, including basal cell carcinoma (BCC) and rhabdomyosarcoma. aacrjournals.orgnih.gov
The inhibitory actions of this compound on the Hh pathway are characterized by:
Inhibition of Smoothened (Smo): Research suggests that this compound inhibits Hh signaling at the level of Smoothened (Smo), a key signal transducer in the pathway. aacrjournals.orgnih.gov This inhibition occurs downstream of the Patched (Ptch) receptor. aacrjournals.orgnih.gov
VDR-Independent Inhibition: The inhibitory effect of this compound on Smo appears to be independent of the Vitamin D Receptor (VDR). aacrjournals.orgresearchgate.net Studies using VDR-deficient cells have shown that this compound can still inhibit Hh signaling. aacrjournals.org
Downregulation of GLI Transcription Factors: this compound treatment leads to a significant decrease in the expression of the Hh pathway target genes Gli1 and Gli2. aacrjournals.org These transcription factors are the final effectors of the Hh pathway. frontiersin.org
Synergistic Effects: this compound shows strong synergistic effects with other Smo inhibitors, such as itraconazole, in suppressing Hh signaling. nih.govnih.gov
Table 2: Modulation of Hedgehog Signaling by this compound
| Target | Effect of this compound | Mechanism | Research Model |
|---|---|---|---|
| Smoothened (Smo) | Inhibition | Acts downstream of Ptch, VDR-independent | Basal cell carcinoma cells, Fibroblasts aacrjournals.orgnih.govnih.gov |
| Gli1, Gli2 | Decreased expression | Inhibition of Hh pathway activity | Basal cell carcinoma tumors aacrjournals.org |
Crosstalk with Estrogen Receptor Alpha (ERα) Signaling in Hormone-Responsive Systems
This compound exhibits complex and context-dependent interactions with the Estrogen Receptor Alpha (ERα) signaling pathway, particularly in hormone-responsive cancers like breast cancer.
The nature of this crosstalk appears to depend on the ERα status of the cells:
In ERα-positive cells: this compound can downregulate ERα levels and aromatase expression, leading to reduced estrogen synthesis and signaling. nih.govmdpi.comoup.com This contributes to its antiproliferative effects in these cells. mdpi.com
In ERα-negative cells: this compound has been shown to induce the expression of a functional ERα. d-nb.infonih.gov This induction is mediated by the VDR/RXR complex binding to putative vitamin D response elements (VDREs) in the ERα gene promoter. nih.gov By restoring ERα expression, this compound can re-establish sensitivity to antiestrogen (B12405530) therapies. d-nb.info
Epigenetic Modulation: The induction of ERα expression by this compound in ERα-negative cells also involves epigenetic mechanisms, including the downregulation of DNA methyltransferase and histone deacetylase activities. nih.gov
Table 3: this compound's Interaction with ERα Signaling
| Cell Type | Effect on ERα Expression | Consequence |
|---|---|---|
| ERα-positive | Downregulation | Attenuation of estrogen-like responses mdpi.com |
| ERα-negative | Induction | Restoration of antiestrogen responsiveness d-nb.infonih.gov |
Involvement in Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT) Pathways
This compound has been shown to modulate the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway, which is crucial for cytokine signaling and immune responses.
Key findings include:
Suppression of STAT Phosphorylation: this compound can suppress the phosphorylation of STAT1 and STAT3 in various cell models, including T-large granular lymphocyte (T-LGL) leukemia cells and in autoimmune disease mouse models. mdpi.comnih.gov
VDR-STAT1 Interaction: Mechanistic studies have revealed a constitutive inhibitory interaction between the inactive VDR and STAT1. aai.org Upon stimulation with this compound and IFN-α, this inhibition is released, leading to an enhanced hepatocellular response to IFN-α. aai.org
Enhanced IFN-α Signaling: In the context of hepatitis C virus (HCV) research, this compound enhances the inhibitory effect of IFN-α on HCV replication by increasing IFN-α-induced gene expression. aai.org This is achieved by promoting the DNA binding of phosphorylated STAT1. aai.org
Anti-inflammatory Effects: The downregulation of JAK-STAT pathway activation and inflammatory cytokine production contributes to the potent anti-inflammatory activity of this compound. mdpi.com
Table 4: this compound's Effects on the JAK-STAT Pathway
| Molecule | Effect of this compound | Cellular Context |
|---|---|---|
| p-STAT1, p-STAT3 | Decreased phosphorylation | T-LGL leukemia cells, Autoimmune models mdpi.comnih.gov |
| STAT1 | Release from VDR inhibition | Hepatocellular carcinoma cells aai.org |
| IFN-α-induced gene expression | Enhanced | Hepatocellular carcinoma cells aai.org |
Sensitization of Cells to Transforming Growth Factor-β (TGF-β) Effects
This compound can sensitize cells to the growth-inhibitory effects of Transforming Growth Factor-β (TGF-β), a pleiotropic cytokine involved in a wide range of cellular processes. csic.es
The mechanisms underlying this sensitization involve:
Crosstalk with Smad Signaling: The TGF-β signaling pathway primarily operates through the phosphorylation of Smad proteins. nih.gov this compound has been shown to interfere with this pathway. In models of liver fibrosis, this compound inhibits the TGF-β1/Smad3 signaling pathway. wjgnet.com
VDR-Smad3 Interaction: The Vitamin D Receptor (VDR) can physically interact with Smad3. This interaction can inhibit the profibrotic actions of TGF-β by reducing Smad3 occupancy at target gene promoters. wjgnet.com
Downregulation of TGF-β1: In diabetic nephropathy models, this compound has been observed to protect against fibrosis by inhibiting the expression of TGF-β1. e-century.us
Interference with Other Proliferative Signaling Pathways
Beyond the major pathways detailed above, research has shown that this compound can also interfere with other signaling pathways that are crucial for cell proliferation. csic.es
Epidermal Growth Factor (EGF) Signaling: this compound has been reported to interfere with the proliferative signaling initiated by Epidermal Growth Factor (EGF). csic.esnih.gov The EGFR pathway is a key driver of cell proliferation, and its inhibition is a target in cancer therapy. frontiersin.org
Insulin-like Growth Factor II (IGF-II) Signaling: Similarly, this compound can interfere with signaling from Insulin-like Growth Factor II (IGF-II), another potent mitogen. csic.esnih.gov
Preclinical Research Models and Advanced Methodological Approaches for 1beta Calcitriol Studies
In Vitro Cellular and Organotypic Culture Models
In vitro models are fundamental in the initial stages of research on 1β-Calcitriol, providing a controlled environment to study its effects at the cellular and molecular level. These models range from traditional two-dimensional cell monolayers to more complex three-dimensional cultures that better mimic the in vivo tissue architecture.
Utilization of Two-Dimensional Cell Lines for Mechanistic Studies
Two-dimensional (2D) cell culture, where cells are grown as a monolayer on a flat surface, remains a cornerstone for high-throughput screening and mechanistic studies of 1β-Calcitriol. This approach has been instrumental in evaluating the compound's impact on cell proliferation, differentiation, and apoptosis across various cell types. For instance, studies have utilized 2D cultures to demonstrate that while 1β-Calcitriol may have a lower binding affinity for the vitamin D receptor (VDR) compared to its 1α counterpart, it can still elicit significant biological responses. Research in cancer cell lines has shown that 1β-Calcitriol can inhibit cell proliferation and induce apoptosis.
Application of Three-Dimensional Culture Systems (e.g., Collagen Matrix Models, Organoids)
To bridge the gap between 2D cultures and in vivo conditions, three-dimensional (3D) culture systems are increasingly employed. These models, such as cells grown in a collagen matrix or as organoids, provide a more physiologically relevant context by allowing for complex cell-cell and cell-matrix interactions. In the context of breast cancer research, studies comparing 2D and 3D culture models have revealed different cellular responses to vitamin D compounds. For example, in T47D breast cancer cells cultured in a 3D collagen matrix, lower concentrations of calcitriol (B1668218) were found to increase cell numbers, while higher concentrations led to a decrease, a differential effect not observed in 2D cultures. researchgate.netresearchgate.net These findings highlight the importance of the culture environment in determining the biological effects of compounds like 1β-Calcitriol and suggest that 3D models can uncover novel activities.
Specific Cell Line Models (e.g., Insulinoma βTC3, CaSki cervical cancer, Prostate Cancer, Breast Cancer, Osteoblasts, Cardiomyocytes, Keratinocytes)
The biological effects of 1β-Calcitriol have been investigated in a variety of specific cell line models, each representing a different tissue or disease state.
Cancer Cell Lines:
Cervical Cancer: In CaSki cervical cancer cells, which harbor the human papillomavirus 16 (HPV16), calcitriol has been shown to regulate the expression of numerous protein-coding and non-coding RNAs, leading to an inhibition of cell proliferation and migration. plos.org These cells have been validated as a suitable model for studying calcitriol-mediated mechanisms due to their functional expression of VDR and retinoid X receptor (RXR). plos.org
Prostate Cancer: LNCaP prostate cancer cells are a well-established model for studying the effects of vitamin D compounds. In these cells, calcitriol inhibits growth in a dose-dependent manner. aacrjournals.org
Breast Cancer: MCF-7 and T47D breast cancer cell lines are commonly used to investigate the anti-proliferative effects of vitamin D analogs. researchgate.netresearchgate.netmedicinacomplementar.com.br
Other Cancers: The anti-tumor activity of calcitriol has also been explored in malignant pleural mesothelioma cells, renal cell carcinoma (786-O and ACHN lines), and ovarian cancer cell lines. frontiersin.orgoncotarget.comnih.gov
Osteoblasts: The influence of calcitriol on bone formation has been studied using human osteoblast-like cells derived from bone marrow stromal cells and trabecular bone. nih.govresearchgate.netcabidigitallibrary.org These studies have examined the effects on osteoblast proliferation and differentiation. nih.govresearchgate.net
Cardiomyocytes: The cardiac effects of calcitriol are investigated using isolated mouse ventricular cardiomyocytes. These models have been used to show that calcitriol can modulate ion channel activity, such as increasing L-type calcium currents and ventricular potassium currents, and can protect against cardiac injury in models of renal ischemia-reperfusion. nih.govcsic.esbiointerfaceresearch.com
Keratinocytes: Keratinocytes are a key model for understanding the role of vitamin D in skin health. Studies using keratinocytes from Cyp24a1-null mice have been instrumental in elucidating the metabolic pathways of vitamin D compounds, including the catabolism of 1β-Calcitriol. nih.gov Human keratinocyte cell lines are also used to study the immunomodulatory effects of calcitriol in skin inflammation models. frontiersin.org
In Vivo Animal Models for Mechanistic Elucidation
In vivo animal models are indispensable for understanding the systemic effects and physiological relevance of 1β-Calcitriol. These models, particularly genetically modified mice, have provided profound insights into the compound's role in health and disease.
Genetically Modified Mouse Models (e.g., VDR-knockout, Cyp24a1-deleted, Tissue-Specific Deletions)
Genetically engineered mouse models have been pivotal in dissecting the pathways through which 1β-Calcitriol and other vitamin D metabolites function.
VDR-knockout (VDR-null) Mice: Mice lacking the vitamin D receptor (VDR-/-) are a fundamental tool for confirming that the actions of a vitamin D compound are mediated through this receptor. Keratinocytes from VDR-null mice, for example, fail to metabolize [1β-3H]1α,25(OH)2D3, demonstrating the VDR's critical role in the catabolic pathway of vitamin D in these cells. nih.gov These models have also been used in cancer research, where crossing VDR-/- mice with tumor-prone models has helped to elucidate the role of the VDR in malignancy. nih.govoup.com In studies on cardiomyocytes, VDR-knockout mice have been used to confirm that the effects of calcitriol on potassium currents are VDR-dependent. nih.gov
Cyp24a1-deleted (Cyp24a1-null) Mice: The Cyp24a1 gene encodes the 24-hydroxylase enzyme, which is crucial for the degradation of both 25-hydroxyvitamin D3 and calcitriol. Mice with a deleted Cyp24a1 gene exhibit a significantly retarded clearance of [1β-3H]1α,25(OH)2D3 from the bloodstream and tissues. nih.gov In vitro experiments using keratinocytes from these mice have confirmed that the CYP24A1 enzyme is essential for the synthesis of calcitroic acid from 1β-Calcitriol. nih.gov These models are invaluable for studying the consequences of impaired vitamin D catabolism.
Tissue-Specific Deletions: To understand the specific roles of the VDR in different tissues, models with tissue-specific deletion of the VDR have been developed. For instance, osteoblast-specific VDR deletion has been used to study the direct effects of calcitriol on bone turnover. nih.gov
Chemically Induced Carcinogenesis Models (e.g., 4-nitroquinoline-1-oxide oral carcinogenesis)
Chemically induced carcinogenesis models are used to study the potential of compounds like 1β-Calcitriol to prevent or inhibit tumor development. One such model involves the use of 4-nitroquinoline-1-oxide (4-NQO) to induce oral carcinogenesis. Studies have shown that calcitriol can inhibit esophageal tumorigenesis induced by 4-NQO. aacrjournals.org Another model utilizes carbon tetrachloride (CCl4) to induce liver fibrosis in mice, which has been used to demonstrate the attenuating effects of calcitriol on this condition. wjgnet.com These models allow for the investigation of the anti-cancer and anti-fibrotic properties of vitamin D compounds in a setting that mimics certain aspects of human disease progression.
Data Tables
Table 1: In Vitro Cell Line Models for 1β-Calcitriol Research
| Cell Type | Specific Cell Line(s) | Research Focus | Key Findings for Calcitriol Analogs |
|---|---|---|---|
| Cervical Cancer | CaSki | Gene regulation, cell proliferation, migration | Regulates over 1000 protein-coding genes and numerous non-coding RNAs; inhibits proliferation and migration. plos.org |
| Prostate Cancer | LNCaP | Cell growth inhibition | Dose-dependent growth inhibition. aacrjournals.org |
| Breast Cancer | T47D, MCF-7 | Cell proliferation, apoptosis, 3D morphogenesis | Differential effects on cell yield in 2D vs. 3D cultures; inhibits proliferation. researchgate.netresearchgate.netmedicinacomplementar.com.br |
| Osteoblasts | Human bone marrow stromal cells, trabecular osteoblasts | Proliferation, differentiation, matrix formation | Modulates proliferation and differentiation, with effects dependent on the differentiation state of the cells. nih.govresearchgate.netcabidigitallibrary.org |
| Cardiomyocytes | Isolated mouse ventricular cardiomyocytes | Ion channel activity, cardioprotection | Increases L-type calcium and potassium currents; protects against ischemia-reperfusion injury. nih.govcsic.esbiointerfaceresearch.com |
| Keratinocytes | Primary mouse keratinocytes, human keratinocyte lines | Vitamin D metabolism, immunomodulation | Elucidation of metabolic pathways; modulation of inflammatory responses. nih.govfrontiersin.org |
Table 2: In Vivo Animal Models in 1β-Calcitriol Research
| Model Type | Specific Model | Research Focus | Key Findings for Calcitriol Analogs |
|---|---|---|---|
| Genetically Modified | VDR-knockout (VDR-/-) mice | VDR-dependent mechanisms | Confirms VDR-mediation of metabolic and cellular effects in various tissues. nih.govnih.govnih.govoup.com |
| Genetically Modified | Cyp24a1-deleted (Cyp24a1-null) mice | Vitamin D catabolism | Demonstrates the essential role of CYP24A1 in the clearance of 1β-Calcitriol. nih.gov |
| Chemically Induced | 4-nitroquinoline-1-oxide (4-NQO) oral carcinogenesis | Cancer prevention/inhibition | Inhibition of esophageal tumor development. aacrjournals.org |
| Chemically Induced | Carbon tetrachloride (CCl4)-induced liver fibrosis | Anti-fibrotic effects | Attenuation of liver fibrosis. wjgnet.com |
Zebrafish Larval Models for Angiogenesis Research
Zebrafish (Danio rerio) have emerged as a powerful in vivo model for studying angiogenesis, the formation of new blood vessels. Their rapid external development and optical transparency allow for real-time visualization of vascular growth in a living organism. This model is particularly valuable for investigating the effects of chemical compounds on blood vessel development.
The zebrafish model has been effectively used to study the impact of calcitriol and its analogues on angiogenesis. For instance, studies have demonstrated that both calcitriol and the non-calcemic analogue 22-oxacalcitriol can inhibit the development of the choriocapillaris in zebrafish larvae in a dose-dependent manner. nih.gov The number of interstitial pillars (ISPs), a measure of angiogenic activity, was significantly reduced upon treatment with these compounds. nih.gov While research may not always specify the 1-beta epimer, these studies establish the utility of the zebrafish model for assessing the anti-angiogenic potential of vitamin D compounds. nih.gov The model's applicability is further highlighted by its use in screening natural products for pro- or anti-angiogenic properties, where compounds are tested for their ability to affect intersegmental vessel (ISV) development, sometimes against an impairment induced by a VEGF receptor inhibitor like PTK787. frontiersin.org
Advanced Molecular and Cellular Research Techniques
Transcriptomic Profiling (e.g., Microarray, RNA-sequencing for gene expression changes)
Transcriptomic profiling provides a global view of how 1beta-Calcitriol, or its parent compound calcitriol, alters gene expression within a cell. Techniques like microarrays and RNA-sequencing (RNA-seq) are used to simultaneously measure the expression levels of thousands of genes.
A comprehensive study using microarray analysis on the CaSki cervical cancer cell line revealed that calcitriol is a potent regulator of the cellular transcriptome. plos.orgnih.gov The analysis identified over 1000 regulated protein-coding genes and approximately 400 non-coding RNAs. plos.orgnih.gov A notable finding was the predominantly repressive effect of calcitriol on the CaSki transcriptome, where it suppressed twice as many genes as it induced. plos.orgresearchgate.net Among the non-coding RNAs, calcitriol was found to modulate 111 microRNA precursors and 29 mature microRNAs. nih.govnih.gov
Single-cell RNA sequencing (scRNA-seq) has also been employed to dissect the heterogeneous response of cells to calcitriol. In one study, scRNA-seq was used to characterize FGF23-producing osteocytes from murine femurs in response to calcitriol treatment. frontiersin.org This high-resolution technique identified specific subpopulations of osteocytes where Fgf23 expression was induced and revealed that other genes, such as Ccnd2, Fn1, and Igfbp7, were also affected by calcitriol only in the Fgf23-expressing cells. frontiersin.org
These transcriptomic approaches are crucial for generating hypotheses about the mechanisms of action of this compound, identifying novel gene targets, and understanding its role in various biological processes, from cancer progression to immune function. plos.orgoup.com
Table 1: Summary of Transcriptomic Changes Induced by Calcitriol in CaSki Cells
| Regulated Entity | Number Affected | Key Findings and Examples | Citation |
|---|---|---|---|
| Protein-Coding Genes | >1000 | Predominantly repressive effect. Downregulated: EPHA2, RARA, MMP7, MMP13. Upregulated: KLK6, CYP4F3. | plos.org, researchgate.net |
| Non-Coding RNAs | ~400 | 55% upregulated, 45% downregulated. | nih.gov, nih.gov |
| microRNA Precursors | 111 | 69 induced, 42 repressed. | nih.gov |
| Mature microRNAs | 29 | 17 upregulated, 12 downregulated. Examples implicated in cervical cancer: miR-6129, miR-382, miR-211. | plos.org, nih.gov |
Quantitative Polymerase Chain Reaction (qPCR) for Gene Expression Validation
Quantitative Polymerase Chain Reaction (qPCR) is an essential technique for validating the findings from high-throughput transcriptomic analyses like microarrays and RNA-seq. plos.org It allows for the precise measurement of the abundance of specific mRNA transcripts, confirming that the changes observed in the initial screen are accurate and reproducible. plos.orgins.gob.pe
In studies investigating the effects of calcitriol, qPCR is routinely used to validate the differential expression of key target genes. For example, following a microarray analysis of CaSki cells, qPCR was employed to confirm the downregulation of EPHA2 and RARA mRNA levels and the upregulation of KLK6 and CYP4F3 mRNA. plos.orgresearchgate.netnih.gov Similarly, the significant induction of CYP24A1, a well-known calcitriol-responsive gene, is often confirmed by qPCR to verify the functional activity of the Vitamin D receptor (VDR) pathway in the cellular model being studied. plos.orgresearchgate.net
Beyond validation, qPCR is also used as a primary method to quantify expression changes in targeted studies. Research on the immunomodulatory effects of calcitriol used qPCR to show that stimulation of Th2 cells suppressed the expression of Il2, Stat5a, and Stat5b genes, providing insight into its mechanism of action in allergic inflammation. elifesciences.org
Western Blot Analysis for Protein Expression and Phosphorylation States
Western blot analysis is a fundamental technique used to detect and quantify specific proteins in a sample. It is critical for determining whether the changes in gene expression observed at the mRNA level (via transcriptomics and qPCR) translate into corresponding changes in protein abundance. Furthermore, it allows for the study of post-translational modifications, such as phosphorylation, which are crucial for protein activation and signal transduction.
In the context of this compound research, western blotting serves to confirm that observed transcriptomic changes result in altered protein levels. Following the finding that calcitriol altered EPHA2, RARA, KLK6, and CYP4F3 mRNA, western blot analysis confirmed these changes at the protein level in CaSki cells. plos.orgnih.gov Similarly, studies on myotonic dystrophy showed that calcitriol upregulated MBNL1 protein levels in C2C12 cells, consistent with qPCR results. nih.gov
This technique is also pivotal for examining signaling pathways. For instance, western blotting has been used to show that calcitriol treatment can reduce the expression of phosphorylated Smad3 (pSmad3), an indicator of inhibited TGF-β signaling. spandidos-publications.com It has also been used to measure changes in the levels of proteins involved in apoptosis, such as Bax and Bcl-2, and fibrosis, such as collagen I and α-smooth muscle actin (α-SMA), following calcitriol treatment. wjgnet.com
Immunohistochemistry and Immunofluorescence for Cellular Localization and Protein Abundance
Immunohistochemistry (IHC) and immunofluorescence (IF) are powerful imaging techniques that use antibodies to visualize the location and abundance of specific proteins within cells (immunocytochemistry) or in the context of tissue architecture (immunohistochemistry). cellsignal.combdbiosciences.comthermofisher.com IF uses fluorescently labeled secondary antibodies, allowing for high-resolution imaging and the simultaneous detection of multiple proteins. bdbiosciences.com
These methods are invaluable for understanding the cellular response to this compound. For example, IF was used to demonstrate that the Vitamin D Receptor (VDR) and its binding partner, the Retinoid X Receptor (RXR), are abundantly expressed in the cytoplasm of CaSki cells. researchgate.netnih.gov In other studies, IF staining revealed that calcitriol treatment leads to the translocation of the VDR from the cytoplasm into the nucleus in Th2 cells, indicating receptor activation. elifesciences.org It has also been used to visualize and quantify the expression of receptors like ERß and VDR in osteosarcoma cells, showing a significant increase after combined treatment with genistein (B1671435) and calcitriol. researchgate.net
IHC is similarly used to map protein expression within tissues. It has been employed to show the localization of the VDR in the syncytiotrophoblast layer of placental villi, suggesting a role for calcitriol in regulating placental function. nih.gov These techniques provide critical spatial information that complements the quantitative data from methods like western blotting and qPCR. licorbio.com
In Silico Modeling for Receptor-Ligand Binding and Molecular Interactions
In silico modeling, which involves computer-based simulations, is a sophisticated approach to predict and analyze the interactions between a ligand, such as this compound, and its target protein, most notably the Vitamin D Receptor (VDR). nih.gov Molecular docking is a primary technique used to predict the binding conformation and affinity of a ligand within the binding site of a receptor. conicet.gov.arresearchgate.net
Computational studies have been instrumental in understanding how calcitriol and its analogues bind to the VDR. conicet.gov.ar One influential model proposes that the VDR possesses two distinct but overlapping ligand binding sites: a "genomic pocket" (G-pocket) defined by X-ray crystallography and an "alternative pocket" (A-pocket) identified through in silico docking. nih.gov This model helps explain the different biological activities (genomic vs. non-genomic) of various vitamin D sterols. nih.gov Docking studies with 1beta,25D, the C-1 epimer of calcitriol, have been performed to assess its potential stability in these pockets, providing direct insight into the structure-function relationship of A-ring modified sterols like this compound. nih.gov
Beyond the VDR, molecular docking has been used to explore the potential binding of calcitriol to other proteins. These studies have predicted efficient binding to targets such as the glucose transporter GLUT1, the signaling protein mTORC1, and key inflammatory mediators like NF-κB, COX-2, iNOS, and IL-1β, suggesting broader mechanisms of action. researchgate.netbiorxiv.orgmdpi.com These computational predictions provide a theoretical framework that guides further experimental validation. conicet.gov.ar
Chromatin Immunoprecipitation (ChIP) Assays for DNA-Protein Interactions
Chromatin Immunoprecipitation (ChIP) is a powerful and widely used technique to investigate the interactions between proteins and DNA in the natural context of the cell. sigmaaldrich.combiocat.com This method is critical for elucidating the molecular mechanisms of gene regulation, such as those governed by the active form of vitamin D, this compound (commonly referred to in scientific literature as calcitriol). thermofisher.combiocompare.com The genomic actions of calcitriol are mediated by the Vitamin D Receptor (VDR), a ligand-activated transcription factor. researchgate.netmdpi.com Upon binding to calcitriol, the VDR forms a heterodimer with the Retinoid X Receptor (RXR), which then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the regulatory regions of target genes. researchgate.netphysiology.org
ChIP assays allow researchers to capture a snapshot of these specific protein-DNA interactions in living cells. thermofisher.com The general procedure involves cross-linking proteins to DNA using a reagent like formaldehyde, followed by shearing the chromatin into smaller fragments. sigmaaldrich.com An antibody specific to the protein of interest—in this case, the VDR—is used to immunoprecipitate the protein-DNA complex. thermofisher.com After reversing the cross-links, the associated DNA can be purified and analyzed by various methods, including quantitative polymerase chain reaction (ChIP-qPCR), microarrays (ChIP-chip), or, most comprehensively, by massively parallel sequencing (ChIP-seq). sigmaaldrich.combiocat.com This provides precise information on the genomic locations occupied by the VDR in response to calcitriol stimulation.
Research utilizing ChIP and ChIP-seq has been instrumental in mapping the genome-wide binding sites of the VDR and identifying the direct gene targets of calcitriol. Studies in human lymphoblastoid cell lines identified 2,776 genomic binding sites for VDR after calcitriol stimulation. nih.govnih.gov These binding sites were not randomly distributed but were significantly enriched in intronic (36%) and intergenic (28%) regions. nih.gov Further analysis of distinct ChIP-seq datasets from calcitriol-treated human B cells and monocytes identified 4,718 stringent VDR-binding peaks, highlighting the VDR's role in regulating protein-coding genes. researchgate.netniph.go.jp
ChIP assays have confirmed that the calcitriol-VDR/RXR complex directly binds to the promoter regions of key target genes, influencing their transcription. For example, in breast cancer cells, ChIP analysis demonstrated that calcitriol treatment leads to the recruitment of the VDR/RXR complex to VDREs within the promoter of the Estrogen Receptor α (ERα) gene, thereby inducing its expression. e-century.usnih.gov Similarly, ChIP assays in other breast cancer cell lines revealed that calcitriol represses aromatase transcription by recruiting VDR to VDREs in the gene's promoter. oup.com
The application of ChIP extends to understanding the role of calcitriol in the immune system. In T helper 9 (Th9) cells, ChIP assays showed that calcitriol treatment decreased the binding of the transcription factor PU.1 to the Il9 gene locus, which is crucial for Th9 cell development. nih.gov In myocardial cells, ChIP assays demonstrated that calcitriol treatment promoted the binding of VDR to the promoter of the anti-inflammatory cytokine Interleukin-10 (IL-10), enhancing its expression and contributing to cardioprotective effects. nih.gov Furthermore, ChIP-seq studies have linked VDR binding sites to genes associated with autoimmune diseases, such as IRF8 (implicated in Multiple Sclerosis) and PTPN2 (associated with Crohn's disease and Type 1 Diabetes), providing a mechanistic link for the immunomodulatory actions of vitamin D. nih.govnih.govfrontiersin.org
The data below summarizes key findings from ChIP-based studies investigating the interaction of the calcitriol-activated VDR with target genes in various cell types.
Interactive Table: VDR Target Genes Identified by Chromatin Immunoprecipitation (ChIP) Assays
| Cell Type | Target Gene/Locus | Experimental Assay | Key Finding | Reference(s) |
| Human Lymphoblastoid Cells (LCL) | IRF8, PTPN2 | ChIP-seq | Calcitriol stimulation leads to VDR binding at 2,776 genomic sites, enriched near genes associated with autoimmune diseases. | nih.govnih.gov |
| Human Monocytes and B-cells | Genome-wide | ChIP-seq | Identified 4,718 VDR-binding peaks; target genes are involved in immune regulation, such as leukocyte migration and phagocytosis. | researchgate.netniph.go.jp |
| ER-negative Breast Cancer Cells (SUM-229PE) | Estrogen Receptor α (ESR1) | ChIP-qPCR | The calcitriol/VDR/RXR complex binds to VDREs in the ERα gene promoter, inducing its expression. | e-century.usnih.gov |
| Breast Cancer Cells (ZR-75-1) | Aromatase (CYP19A1) | ChIP-qPCR | Calcitriol treatment promotes VDR binding to the aromatase promoter, leading to transcriptional repression. | oup.com |
| Murine CD4+ T-cells (Th9) | Il9 Locus | ChIP-qPCR | Calcitriol treatment impairs the binding of the transcription factor PU.1 to the Il9 gene locus. | nih.gov |
| Human Prostate Cancer Cells (LNCaP) | Müllerian-Inhibiting Substance (MIS) | ChIP-qPCR | VDR and RXR are present on the MIS promoter, and calcitriol induces MIS gene expression. | oup.com |
| Human Cardiomyocyte Cell Line (AC16) | Interleukin-10 (IL-10) | ChIP-qPCR | Calcitriol treatment enhanced the binding of VDR to the human IL-10 gene promoter. | nih.gov |
| Human Monocyte Cell Line (THP-1) | Cathelicidin Antimicrobial Peptide (CAMP) | ChIP-seq | A VDR binding peak was identified in the promoter region of the CAMP gene. | researchgate.net |
Synthetic Strategies and Structural Modification in 1beta Calcitriol Research
Enzymatic and Biocatalytic Approaches for 1beta-Calcitriol Synthesis
Biocatalysis offers a promising avenue for the synthesis of vitamin D metabolites, providing high specificity and milder reaction conditions compared to traditional chemical methods. Research in this area is focused on developing enzymatic systems capable of precise hydroxylation at key positions on the vitamin D scaffold.
Fungal peroxygenases have emerged as powerful biocatalysts for the oxyfunctionalization of a variety of compounds, including vitamin D precursors. These enzymes can catalyze hydroxylation reactions with high regioselectivity.
Studies have investigated peroxygenases from fungi such as Agrocybe aegerita (AaeUPO) and Coprinopsis cinerea for the hydroxylation of vitamin D3. The peroxygenase from C. cinerea has demonstrated complete conversion and strict regioselectivity, exclusively producing 25-hydroxycholecalciferol. nih.gov In contrast, the A. aegerita enzyme can yield a mixture of products, including those hydroxylated at the C24 position. nih.govmdpi.com
Protein engineering has been employed to enhance the efficiency and selectivity of these enzymes. For instance, variants of AaeUPO have been developed to improve the hydroxylation of the C25 position. nih.gov Furthermore, AaeUPO has been shown to be capable of hydroxylating the C-1 position of vitamin D3. This has enabled the successful synthesis of 1α,25-dihydroxyvitamin D3 (Calcitriol) directly from alfacalcidol (B1684505) (1α-hydroxyvitamin D3) in a single step, with product formation reaching 80.3%. researchgate.net While these advancements have been significant for the synthesis of the 1α-isomer, achieving the stereospecific introduction of a 1β-hydroxyl group remains a challenge, and research into fungal peroxygenases with the desired stereoselectivity is ongoing.
| Enzyme Source | Substrate | Primary Hydroxylation Site(s) | Conversion Rate | Reference |
|---|---|---|---|---|
| Coprinopsis cinerea | Vitamin D3 | C25 | 100% | nih.gov |
| Agrocybe aegerita (wild type) | Vitamin D3 | C25 and C24 | Mixture of products | nih.govmdpi.com |
| Agrocybe aegerita (AaeUPO) | Alfacalcidol | C25 | 80.3% product formation | researchgate.net |
A hybrid approach combining enzymatic catalysis and photochemistry has been developed to sustainably synthesize key vitamin D metabolites. nih.gov This method has been applied to the production of 25-hydroxyvitamin D3 from the precursor 7-dehydrocholesterol. nih.gov
The process involves a sequential, two-step reaction:
Enzymatic Hydroxylation: The precursor, 7-dehydrocholesterol, is first hydroxylated at the C25 position using a peroxygenase, achieving a high conversion rate. nih.gov
Photochemical Conversion: The resulting 25-hydroxy-7-dehydrocholesterol undergoes photo-irradiation with a monochromatic LED ultraviolet light source. This step induces the photochemical ring-opening of the B-ring to form previtamin D, which then undergoes thermal isomerization to yield the final product, 25-hydroxyvitamin D3. nih.gov
This photoenzymatic pathway is advantageous as it can reduce the number of purification steps and is suitable for gram-scale synthesis, offering a more efficient and environmentally friendly alternative to purely chemical routes for producing essential vitamin D precursors. nih.gov
Chemical Synthesis Methodologies for this compound and its Precursors
The chemical synthesis of 1β-Calcitriol (also known as 1-epicalcitriol) requires precise control over the stereochemistry of the A-ring. A key methodology has been developed that starts from the precursor 1β,2β-oxido-cholesta-5,7-diene-3β,25-diol. nih.gov
The synthesis proceeds through several key steps:
Epoxide Ring Opening: The synthesis utilizes an anomalous diequatorial epoxide ring opening of the starting material. This specific reaction yields the crucial 1β-hydroxy-provitamin intermediate. nih.gov
Photochemical and Thermal Isomerization: The 1β-hydroxy-provitamin is then subjected to UV irradiation, which cleaves the B-ring, followed by a thermal isomerization step. This sequence transforms the provitamin structure into the final secosteroid structure of 1-epicalcitriol, which possesses the characteristic triene system of vitamin D compounds. nih.gov
This synthetic route provides a targeted pathway to 1β-Calcitriol and has also been adapted to produce related analogs, such as 2α-chloro-1-epicalcitriol, by modifying the initial epoxide ring-opening conditions. nih.gov
Research on this compound Analogs: Structure-Activity Relationships and Novel Compound Development
The development of analogs of 1β-Calcitriol and other vitamin D compounds is driven by the goal of separating the different biological activities of the parent hormone, such as its effects on cell proliferation and calcium metabolism. researchgate.net By modifying the structure, researchers can alter the compound's affinity for the vitamin D receptor (VDR) and the vitamin D binding protein (DBP), leading to novel therapeutic profiles.
Structural modifications to the vitamin D molecule can significantly impact its binding to the VDR and DBP.
1α-hydroxyvitamin D5 (1α(OH)D5): This analog, chemically named 1α-hydroxy-24-ethyl-cholecalciferol, has been identified as a VDR agonist. In studies using hormone-responsive breast cancer cells (BT-474), treatment with 1α(OH)D5 led to an upregulation of VDR mRNA and a subsequent twofold increase in VDR protein expression within 24 hours. This indicates that the analog actively engages with the VDR-mediated transcriptional machinery. Furthermore, this engagement results in partial anti-estrogenic activity, demonstrating how a synthetic analog can modulate hormonal signaling pathways.
1-epicalcitriol (1β-Calcitriol): The stereochemistry of the 1-hydroxyl group has a profound effect on receptor binding. 1-epicalcitriol exhibits a diminished affinity for the VDR compared to its natural 1α-counterpart. nih.gov However, it displays a unique and high-affinity binding to a specific site on the DBP, a protein for which 25(OH)D3 shows no affinity. This altered binding profile is a key determinant of its distinct biological activity. nih.gov
Modifying the side chain or A-ring of calcitriol (B1668218) analogs leads to compounds with distinct biological effects, often separating the anti-proliferative actions from calcemic effects.
22-oxacalcitriol (OCT): This analog features an oxygen atom in place of a carbon at position 22 in the side chain. This modification results in a compound with significantly less calcemic activity than calcitriol. Despite its reduced impact on calcium levels, 22-oxacalcitriol effectively suppresses parathyroid hormone synthesis and secretion. It also inhibits the proliferation of certain cell types, such as HTLV-I-infected T cells, in a dose-dependent manner by causing a delay in the G1 phase of the cell cycle. nih.govnih.gov
1-epicalcitriol: This 1β-hydroxy analog demonstrates marked differences in biological activity compared to native vitamin D3 derivatives. In the murine mesenchymal cell line C3H10T1/2, 1-epicalcitriol was found to be a potent inhibitor of cell proliferation. nih.gov Its activity is distinct from its 2α-chloro-substituted derivative (NS3), which shows diminished biological abilities due to a further reduction in VDR affinity and an inability to bind to the specific DBP site. nih.gov This highlights the critical role of both the 1β-hydroxyl group and the unsubstituted C2 position in conferring its specific anti-proliferative effects.
| Compound | Cell Line | Biological Effect | Effective Concentration / IC50 | Reference |
|---|---|---|---|---|
| Calcitriol | B16-F10 (melanoma) | Inhibition of proliferation | IC50: 0.24 µM | nih.gov |
| Calcitriol | MCF-7 (breast cancer) | Inhibition of proliferation | IC50: 24 nM | |
| 22-oxacalcitriol | MT-2 (T cell line) | Inhibition of proliferation | Dose-dependent inhibition | nih.gov |
| 1-epicalcitriol | C3H10T1/2 (fibroblast) | Inhibition of proliferation | 30% inhibition at 10⁻¹⁰ M | nih.gov |
Analytical Methodologies for 1beta Calcitriol and Its Metabolites in Research
Advanced Liquid Chromatography-Mass Spectrometry (LC-MS)-Based Assays for Quantification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely recognized as the gold standard for the analysis of vitamin D metabolites due to its high sensitivity, specificity, and ability to simultaneously quantify multiple compounds. These methods are crucial for research due to their precision and flexibility, overcoming many limitations inherent in immunoassays.
Methodological Aspects:
Sample Preparation: Effective sample preparation is critical for the accurate analysis of vitamin D metabolites, which are often present at low concentrations and can be affected by matrix components. Techniques commonly employed include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). Derivatization, often using reagents like PTAD (4-phenyl-1,2,4-triazoline-3,5-dione) via a Diels-Alder reaction, is frequently used to enhance the sensitivity and detectability of these metabolites by mass spectrometry. Protein precipitation is another essential step in preparing samples for LC-MS/MS analysis.
Chromatographic Separation: The resolution of closely related compounds, such as epimers and isomers of vitamin D metabolites, is a significant challenge. Advanced chromatographic techniques, utilizing various stationary phases (e.g., C18, F5, Cyano phases), are employed to achieve the necessary separation, ensuring specificity in detection.
Ionization and Detection: Electrospray ionization (ESI) is a common ionization method, but atmospheric pressure chemical ionization (APCI) is sometimes preferred for certain vitamin D metabolites to improve sensitivity and reduce matrix effects. Tandem mass spectrometry allows for highly specific detection through the monitoring of precursor and product ions.
Research Findings and Performance Metrics: LC-MS/MS methods have demonstrated excellent performance characteristics for vitamin D metabolite analysis. For instance, studies analyzing various vitamin D metabolites have reported:
Limits of Detection (LOD) and Quantification (LOQ): These can be as low as 0.3 ng/mL for LOD and 1.0 ng/mL for LOQ in some methods, or in the picomolar range (e.g., 5 pg/mL or 3.4 pmol/L) for highly hydroxylated metabolites like 1,25-dihydroxyvitamin D.
Accuracy and Precision: Intra-day and inter-day precision values (coefficient of variation, CV) are typically reported to be within a few percent (e.g., <6.82%), with accuracy often within ±10-15%.
Recovery: Extraction recovery rates commonly range from 75% to over 110%.
Linearity: Methods exhibit good linearity, with correlation coefficients (R²) often exceeding 0.998.
Table 1: Performance Characteristics of LC-MS/MS Assays for Vitamin D Metabolites in Research
| Parameter | Reported Range/Value | Metabolites Analyzed (Examples) | Reference |
| Limit of Quantification | 0.125-1.0 ng/mL; 5 pg/mL; 3.4 pmol/L | 25OHD₃, 25OHD₂, 1,25(OH)₂D₃, 1,25(OH)₂D₂ | |
| Recovery | 75% - 110.31% | Various 25OHD and dihydroxy metabolites | |
| Intra-day Precision (CV%) | 0.06% - 6.38%; <15% | Various 25OHD and dihydroxy metabolites | |
| Inter-day Precision (CV%) | 0.20% - 6.82%; <16% | Various 25OHD and dihydroxy metabolites | |
| Accuracy (% Bias) | Within ±15% | Various 25OHD and dihydroxy metabolites | |
| Linearity (R²) | > 0.998 | Various 25OHD and dihydroxy metabolites | |
| Matrix Effects | 67.55% - 111.13% | Various 25OHD and dihydroxy metabolites |
Immunoassays (e.g., Radioimmunoassay, ELISA) for Detection and Quantification in Research Samples
Immunoassays, including radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA), have been historically used for the measurement of vitamin D metabolites, such as 25-hydroxyvitamin D. These methods rely on the specific binding of antibodies to the target analyte.
Methodological Aspects:
Assay Principle: Immunoassays typically involve a competition between the analyte in the sample and a labeled analyte (e.g., radiolabeled or enzyme-labeled) for binding to a limited amount of antibody. The signal generated is inversely proportional to the concentration of the analyte in the sample.
Applications: They are often employed in high-throughput settings due to their relative speed and ease of use, with many automated platforms available.
Research Findings and Limitations: While immunoassays can provide quantitative data, they present several challenges in research applications, particularly when high specificity and accuracy are paramount.
Cross-Reactivity: Antibodies used in immunoassays can exhibit cross-reactivity with structurally similar compounds, leading to inaccurate results. This is particularly problematic for distinguishing between different vitamin D forms (D₂ vs. D₃) or their epimers.
Protein Binding: Vitamin D metabolites circulate in the blood tightly bound to vitamin D-binding protein (DBP) and albumin. The efficiency of releasing the analyte from these binding proteins can vary, potentially affecting assay accuracy and introducing variability.
Standardization: Immunoassays have historically faced challenges with standardization, leading to discrepancies in results between different laboratories and assay platforms.
Sensitivity and Specificity: Compared to LC-MS/MS, immunoassays generally offer lower specificity and may have limitations in sensitivity for very low concentration metabolites.
Due to these limitations, immunoassays are often considered less suitable for research requiring precise quantification of multiple vitamin D metabolites or differentiation of isomers compared to LC-MS/MS.
Spectrophotometric and Chromatographic Methods for Research Applications
Beyond LC-MS/MS, other chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) with UV detection, have been utilized for vitamin D metabolite analysis.
Methodological Aspects:
HPLC-UV: This method separates compounds based on their differential partitioning between a stationary phase and a mobile phase, with detection typically occurring at specific UV wavelengths where vitamin D metabolites absorb light.
Other Chromatographic Techniques: Gas chromatography (GC) is less commonly used for vitamin D metabolites due to the potential for isomerization at high temperatures, which can hinder accurate individual compound determination.
Research Findings and Limitations: While HPLC-UV can be effective for separating and quantifying vitamin D metabolites, it generally offers lower sensitivity and specificity compared to LC-MS/MS. Earlier HPLC methods were often complex and time-consuming, making them less practical for routine research use. The inability to resolve isobaric compounds without MS detection can also be a significant limitation. Research findings from these methods, particularly concerning performance metrics like LOD, LOQ, recovery, and precision in research sample matrices, are less detailed in the provided snippets compared to LC-MS/MS.
Compound List
1beta-Calcitriol
Calcitriol (B1668218) (1α,25-dihydroxyvitamin D₃)
25-hydroxyvitamin D (25OHD)
25-hydroxyvitamin D₂ (25OHD₂)
25-hydroxyvitamin D₃ (25OHD₃)
1α,25-dihydroxyvitamin D₂ (1α,25(OH)₂D₂)
1α,25-dihydroxyvitamin D₃ (1α,25(OH)₂D₃)
24,25(OH)₂D
24,25(OH)₂D₃
3-epi-25OHD (3-epi-25OHD₃, 3-epi-25OHD₂)
Vitamin D₃ (cholecalciferol)
Vitamin D₂ (ergocalciferol)
25OHD₃-S (sulfated 25OHD₃)
25OHD₃-G (glucuronidated 25OHD₃)
Q & A
Q. How should researchers validate novel this compound analogs for enhanced VDR binding affinity?
- Methodological Answer : Perform molecular docking simulations (e.g., AutoDock Vina) to predict binding poses, followed by in vitro VDR competitive binding assays using tritiated calcitriol. Confirm functional activity via luciferase reporter assays in VDR-transfected cells. Compare analogs’ pharmacokinetic profiles using cassette dosing in rodent models to prioritize candidates for further study .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
